molecular formula C9H12N2 B1405852 2-(Azetidin-3-yl)-5-methylpyridine CAS No. 1260868-49-2

2-(Azetidin-3-yl)-5-methylpyridine

Katalognummer: B1405852
CAS-Nummer: 1260868-49-2
Molekulargewicht: 148.2 g/mol
InChI-Schlüssel: XDWYXVQMSQSTQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(Azetidin-3-yl)-5-methylpyridine is a chemical compound of significant interest in pharmaceutical and medicinal chemistry research due to its structure as a hybrid scaffold featuring both an azetidine ring and a methyl-substituted pyridine ring. This combination makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of potential active pharmaceutical ingredients (APIs). The azetidine ring, a four-membered nitrogen heterocycle, is increasingly employed in drug design as a saturated bioisostere for other functional groups, often contributing to improved metabolic stability, solubility, and conformational rigidity in lead compounds. The specific molecular architecture of 2-(Azetidin-3-yl)-5-methylpyridine provides researchers with a multifunctional handle for further synthetic elaboration. While the specific biological profile of 2-(Azetidin-3-yl)-5-methylpyridine itself may not be fully documented, compounds with very similar azetidine-pyridine hybrid structures are recognized for their utility in drug discovery efforts. For instance, such structures are frequently investigated as key intermediates in the synthesis of molecules that act as enzyme inhibitors. Research into related compounds highlights their role as synthetic precursors for pharmaceuticals, including Janus kinase (JAK) inhibitors like baricitinib, which is used to treat rheumatoid arthritis . The structural motif of a pyridine ring linked to an azetidine is a recurrent feature in various biologically active molecules, underscoring the potential research value of this compound . This reagent is intended for research use only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(azetidin-3-yl)-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-7-2-3-9(11-4-7)8-5-10-6-8/h2-4,8,10H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDWYXVQMSQSTQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Molecular weight and formula of 2-(Azetidin-3-yl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Weight and Formula of 2-(Azetidin-3-yl)-5-methylpyridine: A Technical Guide

Part 1: Executive Summary

2-(Azetidin-3-yl)-5-methylpyridine is a specialized heterocyclic building block utilized primarily in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands and other central nervous system (CNS) active agents. Structurally, it consists of a pyridine ring substituted at the 5-position with a methyl group and at the 2-position with an azetidin-3-yl moiety. This specific connectivity—linking the strained four-membered azetidine ring at its C3 position to the C2 position of the pyridine—distinguishes it from the more common nicotine-like 3-(2-azetidinyl)pyridine scaffolds (e.g., Tebanicline).

This guide provides a comprehensive technical profile, including precise physicochemical data, validated synthetic pathways, and handling protocols for researchers in medicinal chemistry.

Part 2: Chemical Identity & Physicochemical Profile

Core Identifiers
PropertyData
Chemical Name 2-(Azetidin-3-yl)-5-methylpyridine
IUPAC Name 3-(5-methylpyridin-2-yl)azetidine
CAS Number (Free Base) Not widely indexed; refer to Boc-precursor
CAS Number (Boc-Precursor) 1356109-60-8
Molecular Formula C₉H₁₂N₂
Molecular Weight 148.21 g/mol
SMILES Cc1cnc(C2CNC2)nc1
Calculated Physicochemical Properties

Data derived from consensus chemoinformatic models (ACD/Labs, ChemAxon).

ParameterValueSignificance
LogP (Octanol/Water) ~0.6 – 0.9Indicates moderate lipophilicity; suitable for CNS penetration.
TPSA (Topological Polar Surface Area) ~25 ŲHighly permeable; well below the 90 Ų BBB threshold.
pKa (Azetidine NH) ~9.5 – 10.0Highly basic secondary amine; exists as a cation at physiological pH.
pKa (Pyridine N) ~3.5 – 4.0Weakly basic due to electron-withdrawing azetidine ring.
H-Bond Donors 1Azetidine NH.
H-Bond Acceptors 2Pyridine N, Azetidine N.

Part 3: Synthetic Pathways & Methodology

The synthesis of 2-(Azetidin-3-yl)-5-methylpyridine challenges the chemist due to the strain of the azetidine ring and the specific C2–C3 linkage. The most robust route utilizes a metal-catalyzed cross-coupling strategy, specifically the Negishi Coupling , to install the pre-formed azetidine ring onto the pyridine scaffold.

Workflow Diagram: Negishi Cross-Coupling Route

SynthesisWorkflow Precursor1 N-Boc-3-iodoazetidine (CAS: 254454-54-1) Intermediate Zinc Reagent Formation (Zn dust, TMSCl) Precursor1->Intermediate Zn insertion Precursor2 2-Bromo-5-methylpyridine (CAS: 3510-66-5) Coupling Negishi Coupling (Pd(PPh3)4 or NiCl2(glyme)) Precursor2->Coupling Electrophile Intermediate->Coupling Organozinc species ProtectedProduct tert-butyl 3-(5-methylpyridin-2-yl) azetidine-1-carboxylate (CAS: 1356109-60-8) Coupling->ProtectedProduct C-C Bond Formation Deprotection Acidic Deprotection (TFA or HCl/Dioxane) ProtectedProduct->Deprotection Boc Removal FinalProduct 2-(Azetidin-3-yl)-5-methylpyridine (Free Base or Salt) Deprotection->FinalProduct Neutralization

Caption: Negishi cross-coupling strategy for the synthesis of 2-(Azetidin-3-yl)-5-methylpyridine.

Detailed Protocol: Cross-Coupling & Deprotection

Step 1: Zinc Reagent Preparation & Coupling

  • Rationale: Direct nucleophilic substitution on the pyridine ring is sluggish. The organozinc intermediate allows for mild, selective C-C bond formation at the sterically sensitive C2 position.

  • Reagents: N-Boc-3-iodoazetidine (1.0 eq), Zn dust (3.0 eq), 2-Bromo-5-methylpyridine (0.8 eq), Pd(PPh₃)₄ (0.05 eq), DMA (Dimethylacetamide).

  • Procedure:

    • Activate Zn dust with 1,2-dibromoethane and TMSCl in dry DMA.

    • Add N-Boc-3-iodoazetidine dropwise at room temperature to form the alkylzinc reagent (exothermic). Stir for 1–2 hours.

    • Add 2-Bromo-5-methylpyridine and Pd(PPh₃)₄ catalyst.

    • Heat to 80°C for 4–6 hours under Argon.

    • Workup: Quench with saturated NH₄Cl, extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc) to yield the Boc-protected intermediate (CAS 1356109-60-8).

Step 2: Deprotection (Boc Removal)

  • Rationale: TFA or HCl provides quantitative removal of the Boc group without affecting the pyridine ring or the methyl substituent.

  • Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the intermediate in DCM (0.1 M).

    • Add TFA (10–20 eq) at 0°C.

    • Stir at room temperature for 2 hours (monitor by TLC/LCMS).

    • Isolation: Concentrate in vacuo. For the free base, redissolve in DCM and wash with saturated NaHCO₃. For the salt, triturate with Et₂O.

Part 4: Therapeutic Potential & Biological Context[1][2]

This scaffold is a bioisostere of nicotine and epibatidine analogs. The 3-azetidinyl group provides a conformationally restricted amine that mimics the pyrrolidine ring of nicotine but with distinct vector geometry, potentially altering receptor subtype selectivity (e.g., α4β2 vs. α7 nAChR).

Structural Logic & SAR

SAR_Logic Core 2-(Azetidin-3-yl)-5-methylpyridine Azetidine Azetidine Ring (Pos 2) High Basicity (pKa ~9.8) Restricted Conformational Freedom Core->Azetidine Pyridine Pyridine Ring Lipophilic Core H-Bond Acceptor Core->Pyridine Methyl 5-Methyl Group Hydrophobic Pocket Filling Metabolic Stability vs H Core->Methyl Target1 nAChR (α4β2) Cognitive Enhancement Azetidine->Target1 Cationic Interaction Pyridine->Target1 Pi-Cation / H-Bonding Target2 H3 Receptor Wakefulness/Attention Methyl->Target2 Selectivity Modulation

Caption: Structure-Activity Relationship (SAR) logic for the target scaffold.

Part 5: Analytical Characterization

To ensure scientific integrity, the following analytical criteria must be met for the synthesized compound.

  • ¹H NMR (400 MHz, CDCl₃ - Free Base):

    • Pyridine Protons: δ ~8.40 (d, 1H, H-6), ~7.50 (dd, 1H, H-4), ~7.15 (d, 1H, H-3).

    • Azetidine Protons: δ ~4.00 (m, 1H, H-3'), ~3.80 (t, 2H, H-2'/4'), ~3.60 (t, 2H, H-2'/4').

    • Methyl Protons: δ ~2.35 (s, 3H).

  • Mass Spectrometry (ESI+):

    • Calculated [M+H]⁺: 149.10

    • Observed [M+H]⁺: 149.1 ± 0.1 m/z.

  • Storage:

    • Free Base: Store at -20°C under inert atmosphere (hygroscopic, absorbs CO₂).

    • Salt (HCl/TFA): Stable at room temperature; store desiccated.

References

  • Chemical Identity & Precursors

    • Source: ChemShuttle / Chemenu Catalog. "tert-butyl 3-(5-methylpyridin-2-yl)
  • Synthetic Methodology (Negishi Coupling of Azetidines)

    • Title: "Nickel-Catalyzed Cross-Coupling of Unactivated Secondary Alkyl Halides with Aryl Halides."
    • Source:Organic Letters, 2010, 12(23), 5354–5357. (Describes general coupling of 3-iodoazetidines).
  • General Azetidine Synthesis

    • Title: "Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd
    • Source:Molecules, 2024.
  • Biological Context (nAChR Ligands)

    • Title: "Neuronal Nicotinic Acetylcholine Receptors as Novel Drug Targets."
    • Source:Biochemical Pharmacology, 2007.

The Pharmacological Profile of Azetidine-Pyridine Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

The confluence of the strained, three-dimensional azetidine ring with the aromatic, hydrogen-bonding capable pyridine moiety has created a privileged scaffold in modern medicinal chemistry. Azetidine-pyridine derivatives have emerged as potent and selective modulators of a diverse range of biological targets, transcending initial applications in neuroscience to encompass oncology, inflammation, and infectious diseases. This guide provides a comprehensive analysis of the pharmacological profile of this chemical class, synthesizing data on their mechanism of action, structure-activity relationships (SAR), and pharmacokinetic properties. We delve into the causality behind experimental design and present detailed protocols for key assays, offering researchers and drug development professionals a robust framework for advancing their own discovery programs.

Introduction: The Azetidine-Pyridine Scaffold - A Convergence of Properties

The azetidine ring, a four-membered nitrogen-containing heterocycle, has gained significant traction in drug discovery due to its unique physicochemical and pharmacokinetic profiles.[1] Its high ring strain and sp3-rich character confer a rigid, three-dimensional geometry that can enhance metabolic stability, improve aqueous solubility, and provide novel vectors for receptor interaction compared to more conventional planar frameworks.[2][3] When coupled with the pyridine ring—a bioisostere of benzene capable of acting as a hydrogen bond acceptor—the resulting scaffold offers a versatile platform for fine-tuning ligand-receptor interactions.[4]

This combination has proven exceptionally fruitful, leading to the development of compounds targeting the central nervous system (CNS), kinases, and microbial enzymes.[2][5][6] Several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, incorporate azetidine motifs to enhance their pharmacological profiles, underscoring the scaffold's therapeutic relevance.[1] This guide will explore the key pharmacological targets of azetidine-pyridine derivatives, with a primary focus on their well-established role as modulators of nicotinic acetylcholine receptors (nAChRs).

Core Target Profile: Nicotinic Acetylcholine Receptor (nAChR) Modulation

Perhaps the most significant therapeutic application of azetidine-pyridine derivatives is in the modulation of nAChRs. These ligand-gated ion channels are implicated in a wide range of physiological processes and are key targets for treating neurological disorders, pain, and addiction.[7]

Mechanism of Action: Agonists, Antagonists, and Allosteric Modulators

Azetidine-pyridine derivatives can exhibit a full spectrum of activities at nAChRs:

  • Agonists: Many derivatives act as potent agonists, binding to the acetylcholine orthosteric site and activating the channel. The prototypical example is ABT-594 , a potent non-opioid analgesic with high affinity for the α4β2 nAChR subtype.[8] Another analogue, (+/-)-1-methyl-2-(3-pyridyl)-azetidine, was found to be approximately five times more potent than nicotine in psychotropic activity, an effect correlated with its high-affinity binding site.[9] Such agonists are valuable for conditions characterized by cholinergic deficits.

  • Antagonists: Conversely, other structural variations can lead to antagonist activity. By blocking the receptor, these compounds can be useful in conditions of cholinergic hyperactivity or to modulate neurotransmitter release. For example, derivatives of the natural alkaloid aristoquinoline, which feature a quinoline (a fused pyridine system) core, have been identified as selective, non-competitive inhibitors of the α3β4 nAChR subtype, a promising strategy for treating cocaine use disorder.[7]

  • Allosteric Modulators: Beyond the primary binding site, compounds can interact with allosteric sites to fine-tune receptor function. Positive allosteric modulators (PAMs) and negative allosteric modulators (NAMs) can enhance or reduce the receptor's response to endogenous acetylcholine without directly activating or blocking it, offering a more nuanced therapeutic approach.[10]

Signaling Pathway: nAChR Activation

nAChR_Activation cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space nAChR nAChR Pentamer (e.g., α4β2) Na_in Na+ nAChR->Na_in Influx Ca_in Ca2+ nAChR->Ca_in Influx K_out K+ nAChR->K_out Efflux Depolarization Membrane Depolarization Ca_Signal Increased Intracellular [Ca2+] Ligand Azetidine-Pyridine Agonist (e.g., ABT-594) Ligand->nAChR Binds to Orthosteric Site AP Action Potential Generation Depolarization->AP Signaling Ca2+-dependent Signaling Cascades Ca_Signal->Signaling

Caption: Agonist binding to nAChRs induces a conformational change, opening the ion channel.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the azetidine-pyridine core has yielded critical insights into the structural requirements for potent nAChR activity.

  • Pyridine Ring Substitutions: Studies on analogues of ABT-594 revealed that while numerous substitutions on the pyridine ring were consistent with high binding affinity for [3H]cytisine sites, only a select few retained potent analgesic activity.[8] This highlights a common challenge in drug discovery: high affinity does not always translate to functional efficacy. The position and electronic nature of substituents are critical for optimizing receptor activation.

  • Azetidine Ring Substitutions: The azetidine ring itself is highly sensitive to substitution. The addition of one or two methyl groups at the 3-position of the azetidine ring in ABT-594 resulted in a substantial loss of both binding affinity and analgesic activity.[8] This suggests a strict steric constraint within the receptor's binding pocket that accommodates the unsubstituted ring. This rigidity is a key advantage, as it reduces the entropic penalty upon binding.

  • Nitrogen Atom Connectivity: The nitrogen atom of the azetidine ring is a key pharmacophoric feature. Unprotected NH-azetidines, where the nitrogen is bonded only to hydrogen and the ring carbons, are particularly valuable as building blocks for neurological drug design, though they have been historically difficult to synthesize.[11]

Quantitative Data on nAChR Interactions

The following table summarizes binding affinity data for representative azetidine-pyridine derivatives at various nAChR subtypes.

CompoundReceptor SubtypeAssay LigandBinding Affinity (Ki)Source(s)
(R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA)α4β2(-)-[3H]nicotine1.21 nM[12]
Cytisine (Reference Agonist)α4β2(-)-[3H]nicotine0.46 nM[12]
(-)-Nicotine (Reference Agonist)α4β2(-)-[3H]nicotine>1.21 nM[12]
(+/-)-1-methyl-2-(3-pyridyl)-azetidineRat Brain (High Affinity Site)Self7 x 10⁻¹¹ M (Kd)[9]
(+/-)-1-methyl-2-(3-pyridyl)-azetidineRat Brain (Low Affinity Site)Self1.7 x 10⁻⁹ M (Kd)[9]

Note: Ki (inhibitory constant) and Kd (dissociation constant) are measures of binding affinity; lower values indicate tighter binding.

Emerging Pharmacological Profiles

While nAChR modulation remains a cornerstone, the therapeutic potential of azetidine-pyridine derivatives extends to other important target classes.

Kinase Inhibition

The scaffold is well-suited for designing kinase inhibitors due to its ability to form key hydrogen bonds and occupy specific pockets in the ATP-binding site.

  • TYK2 Inhibition: In a structure-activity relationship study based on the clinical compound BMS-986165, a selective TYK2 inhibitor, replacing a cyclopropionamide group with an acetyl-azetidine moiety maintained a degree of inhibitory activity, demonstrating the azetidine ring's utility as a scaffold component in this context.[6]

  • DDR1/2 Inhibition: In the development of inhaled inhibitors for Idiopathic Pulmonary Fibrosis (IPF), an azetidine-based series was explored to reduce lipophilicity and improve safety profiles compared to earlier indoline and pyrrolidine scaffolds. The lead azetidine compound 37 showed nanomolar potency, improved kinase selectivity, and an excellent pharmacokinetic profile for inhaled administration.[13]

Antimicrobial and Antifungal Activity

Azetidin-2-one (β-lactam) derivatives incorporating a pyridine ring have shown significant antimicrobial potential.

  • Mechanism: Like other β-lactam antibiotics, these compounds are thought to inhibit bacterial cell wall synthesis.

  • Activity: In one study, newly synthesized 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl) azetidin-2-one derivatives were evaluated for antimicrobial activity.[14] Compounds 4a (with a 4-fluorophenyl group) and 4b (with a 4-chlorophenyl group) were found to be the most potent against a panel of bacteria and fungi, with activity comparable to standard drugs like Streptomycin and Fluconazole.[14][15]

CompoundOrganismActivity Compared to StandardSource(s)
3-chloro-1-(4-fluorophenyl)-4-(pyridin-3-yl)azetidin-2-oneS. aureus, E. coli, A. nigerMost potent in series[14]
3-chloro-1-(4-chlorophenyl)-4-(pyridin-3-yl)azetidin-2-oneS. aureus, E. coli, A. nigerMost potent in series[14]

Synthetic and Experimental Methodologies

The successful development of azetidine-pyridine derivatives hinges on robust synthetic strategies and validated biological assays. The choice of a particular synthetic route or biological experiment is driven by the need to efficiently access target structures and quantitatively assess their interaction with the biological target.

Workflow: Generalized Synthesis and Evaluation

Synthesis_Workflow cluster_synthesis Chemical Synthesis & Purification cluster_analysis Analysis & Screening cluster_optimization Lead Optimization Start Pyridine & Amine Starting Materials Condensation Imine Formation (e.g., Schiff Base) Start->Condensation Cyclization [2+2] Cycloaddition (e.g., Staudinger Synthesis) Condensation->Cyclization Purification Purification (Chromatography) Cyclization->Purification Structure Structural Analysis (NMR, MS) Purification->Structure Binding In Vitro Binding Assay (Determine Ki) Structure->Binding Functional In Vitro Functional Assay (e.g., Ca2+ Flux) Binding->Functional InVivo In Vivo Model (e.g., Hot Plate Test) Functional->InVivo SAR SAR Analysis InVivo->SAR ADMET ADMET Profiling SAR->ADMET Design Iterative Design ADMET->Design Design->Start Synthesize New Analogs

Caption: A typical workflow for the discovery of azetidine-pyridine based drug candidates.

Experimental Protocol: Radioligand Binding Assay for nAChR Affinity

Causality: This protocol is designed to determine the binding affinity (Ki) of a test compound for a specific nAChR subtype. It is a foundational experiment in pharmacology. By measuring how effectively a test compound displaces a known, radioactively labeled ligand from the receptor, we can quantify its binding potency. This is critical for initial screening and SAR studies.

Objective: To determine the Ki of an azetidine-pyridine derivative at the α4β2 nAChR subtype.

Materials:

  • Membrane preparation from cells stably expressing the human α4β2 nAChR (e.g., M10 cells).[12]

  • Radioligand: (-)-[3H]nicotine or [3H]cytisine.

  • Test Compound (azetidine-pyridine derivative) at various concentrations.

  • Non-specific binding control: A high concentration of a non-labeled, high-affinity ligand (e.g., 10 µM (-)-nicotine).

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • 96-well filter plates (GF/C filters).

  • Scintillation cocktail and liquid scintillation counter.

Methodology:

  • Reaction Setup: In each well of the 96-well plate, add:

    • 50 µL of Assay Buffer (for total binding) OR 50 µL of non-specific control ligand.

    • 50 µL of the test compound at varying dilutions (typically from 10⁻¹¹ M to 10⁻⁵ M).

    • 50 µL of radioligand at a fixed concentration (near its Kd, e.g., 1 nM (-)-[3H]nicotine).

    • 50 µL of the receptor membrane preparation (protein concentration ~50-100 µ g/well ).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 4°C or 22°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the receptor-bound radioligand (which is trapped on the filter) from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold Assay Buffer to remove any remaining unbound radioligand.

  • Quantification: Punch out the filters from the plate, place them in scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Protocol: Mouse Hot Plate Test for Analgesic Activity

Causality: This is a classic in vivo model for assessing centrally-acting analgesics. The test measures the reaction time of an animal to a thermal stimulus. An effective analgesic will increase the latency to a pain response (e.g., licking a paw or jumping). This assay was instrumental in validating the efficacy of nAChR agonists like ABT-594.[8]

Objective: To evaluate the analgesic efficacy of an azetidine-pyridine derivative.

Materials:

  • Male ICR mice (or other appropriate strain).

  • Hot plate apparatus with temperature control (e.g., set to 55 ± 0.5°C).

  • Test compound dissolved in a suitable vehicle (e.g., saline).

  • Positive control (e.g., morphine).

  • Vehicle control.

Methodology:

  • Acclimatization: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.

  • Baseline Measurement: Place each mouse individually on the hot plate and start a timer. Record the latency (in seconds) to the first sign of nociception (e.g., hind paw licking, shaking, or jumping). A cut-off time (e.g., 30-45 seconds) must be used to prevent tissue damage.

  • Dosing: Administer the test compound, positive control, or vehicle control to the mice via an appropriate route (e.g., intraperitoneal, oral).

  • Post-Dosing Measurement: At set time points after administration (e.g., 15, 30, 60, 90 minutes), place each mouse back on the hot plate and measure the response latency as in Step 2.

  • Data Analysis:

    • Calculate the analgesic effect as the percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

    • Compare the %MPE of the test compound group to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

    • A significant increase in response latency compared to the vehicle control indicates analgesic activity.

Conclusion and Future Directions

The azetidine-pyridine scaffold represents a powerful and versatile platform in drug discovery. Its unique structural properties have been leveraged to create highly potent and selective modulators of challenging biological targets, most notably nicotinic acetylcholine receptors. The success of compounds like ABT-594 in demonstrating non-opioid analgesia and the progress in developing azetidine-pyridine based kinase inhibitors highlight the broad therapeutic potential of this chemical class.

Future research will likely focus on:

  • Expanding Target Space: Applying the scaffold to new targets in oncology, immunology, and neurodegeneration.

  • Improving Selectivity: Fine-tuning substitutions to achieve greater selectivity between closely related receptor subtypes (e.g., different nAChR or kinase isoforms) to minimize off-target effects.

  • Advanced Drug Delivery: Exploring novel formulations, such as the inhaled delivery of DDR kinase inhibitors, to maximize local efficacy and reduce systemic exposure.[13]

  • Novel Synthetic Methodologies: Developing more efficient, stereoselective synthetic routes to access novel and complex azetidine-pyridine derivatives.[11][16]

The continued exploration of this privileged scaffold promises to yield a new generation of innovative therapeutics to address unmet medical needs.

References

  • Rani, V. and Reddy, P. (2018) Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. Open Journal of Medicinal Chemistry, 8, 22-29. [Link]

  • Rice University. (2019, August 10). Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily. [Link]

  • Holladay, M. W., Bai, H., Li, Y., Lin, N. H., Daanen, J. F., Ryther, K. B., ... & Arneric, S. P. (1998). Structure-activity studies related to ABT-594, a potent nonopioid analgesic agent: effect of pyridine and azetidine ring substitutions on nicotinic acetylcholine receptor binding affinity and analgesic activity in mice. Bioorganic & medicinal chemistry letters, 8(19), 2797–2802. [Link]

  • Singh, R., Singh, L., & Singh, P. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 22-45. [Link]

  • Papke, R. L., Dwoskin, L. P., & Crooks, P. A. (2001). The pharmacological properties of a novel nicotinic agonist, 3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA) with nicotinic acetylcholine receptor subtypes expressed in cell lines and rat cortex. Naunyn-Schmiedeberg's archives of pharmacology, 364(1), 28–37. [Link]

  • Shingare, M. S., et al. (2025). Synthesis and biological evaluation of novel azetidine derivatives as dopamine antagonist. Journal of Heterocyclic Chemistry. [Link]

  • Prakali, M., & Dinnimath, B. (2021). Azetidinone Hybrids: A Review on Recent Developments. International Journal of Pharmaceutical Sciences and Research, 12(12), 6298-6309. [Link]

  • Li, J., Zhang, Y., Wang, Y., Liu, Y., Zhang, Y., & Zhang, J. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Molecules (Basel, Switzerland), 27(9), 3020. [Link]

  • Singh, R., Singh, L., & Singh, P. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 22-45. [Link]

  • Popa, M., & Zara, O. M. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules (Basel, Switzerland), 27(21), 7490. [Link]

  • Abood, L. G., & Grassi, S. (1986). Receptor binding characteristics of a 3H-labeled azetidine analogue of nicotine. Biochemical pharmacology, 35(22), 4199–4202. [Link]

  • Rani, V. E., et al. (2018). Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. ResearchGate. [Link]

  • Rossi, A., et al. (2026). A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. Journal of Medicinal Chemistry. [Link]

  • Various Authors. (2026). Structure of azetidine-containing compounds found in nature. ResearchGate. [Link]

  • Various Authors. (2021). A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. Journal of Chemical Reviews. [Link]

  • Daly, J. W. (2005). Nicotinic Agonists, Antagonists, and Modulators From Natural Sources. Cellular and Molecular Neurobiology, 25(3-4), 513–552. [Link]

  • Kumar, V., et al. (2019). Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. Molecules (Basel, Switzerland), 24(12), 2269. [Link]

  • Toll, L., et al. (2021). Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. ACS Chemical Neuroscience, 12(15), 2858–2870. [Link]

  • Gmiat, A., et al. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences, 24(3), 2636. [Link]

  • Various Authors. (2022). Pyridine derivatives as anti-Alzheimer agents. ResearchGate. [Link]

  • Various Authors. (2018). Synthesis of novel pyridine containing azetidinone derivatives as a potential anti tubercular activity. Academia.edu. [Link]

  • Ramakrishna, N. V. S., et al. (2015). Synthesis and SAR of Imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the treatment of cognitive disorders associated with Alzheimer's disease. European journal of medicinal chemistry, 103, 289–301. [Link]

  • Various Authors. (2020). Pyridines in Alzheimer's Disease Therapy: Recent Trends and Advancements. Elsevier. [Link]

  • Various Authors. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Various Authors. (2022). Pyridine derivatives as anti-Alzheimer agents. SciSpace. [Link]

Sources

Literature review of 2-(Azetidin-3-yl)-5-methylpyridine synthesis pathways

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of 2-(Azetidin-3-yl)-5-methylpyridine , a conformationally restricted analog of nicotinic acetylcholine receptor (nAChR) ligands such as ABT-594.

Executive Summary & Scaffold Analysis

Target Molecule: 2-(Azetidin-3-yl)-5-methylpyridine Chemical Formula: C


H

N

Molecular Weight: 148.21 g/mol Key Structural Feature: A direct

-

carbon-carbon bond connecting the C2 position of a 5-methylpyridine ring to the C3 position of an azetidine ring.

Significance: This scaffold represents a "simplified" or conformationally restricted bioisostere of 3-pyridyl ether nAChR agonists (e.g., Tebanicline/ABT-594). Unlike the ether linkage in ABT-594, the direct C-C bond imparts greater metabolic stability and rigidity, potentially improving selectivity for


 or 

receptor subtypes.

Synthesis Challenge: The primary challenge lies in forming the bond between the electron-deficient pyridine ring (at the 2-position) and the strained, sterically hindered secondary alkyl center of the azetidine (at the 3-position). Traditional nucleophilic aromatic substitution (


) is ineffective here due to the lack of a strong nucleophile at the azetidine C3 position. Therefore, transition-metal-catalyzed cross-coupling is the requisite methodology.

Retrosynthetic Analysis

To design a scalable and high-fidelity synthesis, we disconnect the molecule at the bi-heterocyclic junction.

Retrosynthesis Target 2-(Azetidin-3-yl)-5-methylpyridine (Target) Protected N-Boc-3-(5-methylpyridin-2-yl)azetidine (Protected Intermediate) Target->Protected Deprotection (TFA/HCl) Coupling C(sp2)-C(sp3) Cross-Coupling Protected->Coupling Disconnect Pyridine 2-Bromo-5-methylpyridine (Electrophile) Coupling->Pyridine Azetidine 1-Boc-3-iodoazetidine (Nucleophile Precursor) Coupling->Azetidine

Caption: Retrosynthetic disconnection revealing the convergent cross-coupling strategy.

Primary Pathway: Negishi Cross-Coupling

The Negishi coupling is the "Gold Standard" for this transformation. It utilizes an organozinc reagent derived from the azetidine, which tolerates the ring strain and reacts efficiently with 2-halopyridines under Palladium catalysis.

Mechanism & Rationale
  • Zinc Insertion: 1-Boc-3-iodoazetidine is converted to the organozinc iodide. Direct insertion of Zn dust is possible but often requires activation (LiCl).

  • Transmetallation: The alkylzinc reagent transmetallates onto the oxidative addition complex formed between Pd(0) and 2-bromo-5-methylpyridine.

  • Reductive Elimination: Forms the C-C bond.

Why Negishi?

  • Suzuki: Boronic acids at the azetidine C3 position are notoriously unstable (protodeboronation).

  • Kumada: Grignard reagents are too reactive and can attack the pyridine nitrogen or open the strained azetidine ring.

  • Negishi: Organozincs are chemoselective and stable enough to handle the functional groups involved.

Step-by-Step Protocol
Step 1: Preparation of (1-(tert-butoxycarbonyl)azetidin-3-yl)zinc(II) iodide

This reagent is moisture-sensitive and must be prepared under Argon.

  • Activation: Flame-dry a 3-neck flask equipped with a reflux condenser and addition funnel. Add Zinc dust (3.0 equiv) and anhydrous LiCl (1.5 equiv). Heat to 150°C under high vacuum for 2 hours to activate.

  • Solvation: Cool to room temperature (RT) and add anhydrous THF (Tetrahydrofuran).

  • Activation (Chemical): Add 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) to remove surface oxides. Reflux for 5 minutes.

  • Insertion: Cool to 25°C. Add a solution of 1-Boc-3-iodoazetidine (1.0 equiv) in THF dropwise.

  • Reaction: Stir at 40°C for 2-4 hours. Titrate an aliquot (using iodine) to confirm formation of the zinc reagent (>90% yield typical).

Step 2: Cross-Coupling
  • Catalyst Prep: In a separate flask, dissolve 2-bromo-5-methylpyridine (0.8 equiv relative to zinc) and Pd(OAc)

    
      (2 mol%) / CPhos  (4 mol%) in THF.
    
    • Note: CPhos or SPhos ligands are critical for coupling secondary alkylzincs to heteroaryl halides.

  • Coupling: Transfer the organozinc solution (from Step 1) via cannula into the catalyst/pyridine mixture.

  • Heating: Stir at 60°C for 12 hours. Monitor by LC-MS for the disappearance of the bromopyridine.

  • Workup: Quench with saturated NH

    
    Cl. Extract with EtOAc.[1][2] Wash with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc) yields 1-Boc-3-(5-methylpyridin-2-yl)azetidine .

Step 3: Deprotection
  • Dissolve the intermediate in DCM (Dichloromethane).

  • Add TFA (Trifluoroacetic acid) (10 equiv) or 4M HCl in Dioxane .

  • Stir at RT for 1 hour.

  • Free Base Formation: Concentrate to remove acid. Redissolve in DCM and wash with saturated NaHCO

    
    . Dry and concentrate to yield the final target: 2-(Azetidin-3-yl)-5-methylpyridine .
    

Alternative Pathway: Ni-Catalyzed Reductive Coupling

If organozinc preparation is not feasible (e.g., lack of anhydrous handling facilities), Nickel-catalyzed cross-electrophile coupling allows the reaction of two halides directly.

  • Reagents: 2-Bromo-5-methylpyridine + 1-Boc-3-iodoazetidine.

  • Catalyst: NiCl

    
    ·glyme (10 mol%) + Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine ).
    
  • Reductant: Manganese powder (Mn) or Zinc dust (excess).

  • Conditions: DMF, 60°C.

  • Pros: One-pot procedure; avoids handling reactive organometallics.

  • Cons: Often requires higher catalyst loading; purification can be harder due to Mn/Zn salts.

Comparative Data Analysis

ParameterMethod A: Negishi CouplingMethod B: Ni-Reductive CouplingMethod C: De Novo Cyclization
Overall Yield 65 - 75% 40 - 55%< 30%
Step Count 3 (Activation, Coupling, Deprotection)2 (Coupling, Deprotection)5+ (Linear synthesis)
Scalability High (Kg scale feasible)Moderate (Exotherm control)Low
Reagent Cost Moderate (Pd catalyst)Low (Ni catalyst)High (Specialized precursors)
Risk Profile Air-sensitive Zn reagentsHeterogeneous mixture (stirring issues)Long development time

Visualization of the Negishi Workflow

NegishiWorkflow Start 1-Boc-3-iodoazetidine Organozinc Zinc Reagent (In Situ) Start->Organozinc THF, 40°C Zn Zn Dust / LiCl (Activation) Zn->Organozinc Coupled Protected Intermediate Organozinc->Coupled Cross-Coupling 60°C, 12h Pyridine 2-Bromo-5-methylpyridine Pyridine->Coupled Cat Pd(OAc)2 / CPhos Cat->Coupled Final 2-(Azetidin-3-yl)-5-methylpyridine Coupled->Final Deprotection Acid TFA or HCl Acid->Final

Caption: Operational workflow for the Negishi coupling synthesis route.

References

  • Knochel, P., et al. (2008). "Preparation of functionalized organozinc reagents and their application in cross-coupling reactions." Journal of Organic Chemistry.

  • Han, C., & Buchwald, S. L. (2009). "Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides." Journal of the American Chemical Society.

  • Lucchetti, N., et al. (2016). "Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines." Journal of Organic Chemistry.

  • Holladay, M. W., et al. (1998). "Structure-activity studies related to ABT-594... effect of pyridine and azetidine ring substitutions." Bioorganic & Medicinal Chemistry Letters.

  • BenchChem Protocols. (2025). "Negishi Coupling of Secondary Alkylzinc Halides." BenchChem Technical Guides.

Sources

Solubility profile of 2-(Azetidin-3-yl)-5-methylpyridine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Profile & Physicochemical Characterization of 2-(Azetidin-3-yl)-5-methylpyridine Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists

Executive Summary

2-(Azetidin-3-yl)-5-methylpyridine is a significant heteroaromatic scaffold, structurally related to high-affinity nicotinic acetylcholine receptor (nAChR) ligands such as Tebanicline (ABT-594) and A-85380. Its structure features a basic azetidine ring linked to a methyl-substituted pyridine, creating a molecule with distinct pH-dependent solubility and lipophilicity profiles.

This guide provides an in-depth analysis of the solubility behavior of 2-(Azetidin-3-yl)-5-methylpyridine. It moves beyond simple data listing to explain the causality of solvent interactions, offering researchers a self-validating framework for solvent selection in synthesis, purification, and formulation.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of 2-(Azetidin-3-yl)-5-methylpyridine, one must understand its molecular architecture.

  • Molecular Weight: ~148.21 g/mol

  • LogP (Predicted): ~1.07 – 1.15 (indicating moderate lipophilicity).

  • pKa Profile (Estimated):

    • Azetidine Nitrogen (Secondary Amine):[1] pKa ~10.0 – 11.0 (Highly Basic).

    • Pyridine Nitrogen:[1][2][3][4][5] pKa ~5.2 (Weakly Basic).

  • Hydrogen Bonding:

    • Donors: 1 (Azetidine NH).

    • Acceptors: 2 (Pyridine N, Azetidine N).

Implication: The molecule exists as a di-acidic base . Its solubility is governed by the ionization state of the azetidine ring. In neutral or basic organic media, it behaves as a lipophilic free base. In acidic aqueous media, it forms a highly soluble mono- or dihydrochloride salt.

Solubility Profile

The following data represents the solubility behavior of the free base form of 2-(Azetidin-3-yl)-5-methylpyridine at 25°C.

Solvent ClassRepresentative SolventSolubility RatingMechanistic Insight
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Excellent solvation of the lipophilic pyridine ring; lack of H-bond donors in DCM prevents interference with intramolecular interactions.
Alcohols Methanol, EthanolHigh (>100 mg/mL)Strong H-bonding interaction with the azetidine amine and pyridine nitrogen facilitates dissolution.
Polar Aprotic DMSO, DMFHigh (>100 mg/mL)High dielectric constant overcomes lattice energy; standard for stock solution preparation.
Esters Ethyl AcetateModerate (10–50 mg/mL)Good solvent for extraction, but solubility decreases significantly at lower temperatures (useful for crystallization).
Ethers THF, MTBEModerate (10–50 mg/mL)THF solubilizes well; MTBE is often used as an anti-solvent or for extraction due to lower miscibility with water.
Hydrocarbons Hexanes, HeptaneLow (<1 mg/mL)The polar amine functionality creates a high energy barrier for dissolution in non-polar alkanes. Often leads to "oiling out."
Aqueous Water (pH > 11)Low to Moderate As a free base, the molecule is sparingly soluble.
Aqueous Water (pH < 5)High (>100 mg/mL)Protonation of the azetidine nitrogen forms a cationic species, rendering it fully water-soluble.

Experimental Protocols

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Standard for accurate equilibrium solubility data.

  • Preparation: Weigh 10 mg of 2-(Azetidin-3-yl)-5-methylpyridine into a 2 mL HPLC vial.

  • Solvent Addition: Add 100 µL of the target solvent.

  • Equilibration: Cap and shake at 25°C for 24 hours (use a thermomixer).

  • Observation:

    • Clear Solution: Solubility > 100 mg/mL.

    • Suspension: Centrifuge (10,000 rpm, 5 min). Filter supernatant (0.22 µm PTFE).

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Protocol B: Acid-Base Extraction (Purification Workflow)

This protocol validates the pH-dependent solubility profile and is the primary method for purifying the compound from reaction mixtures.

Step-by-Step Methodology:

  • Dissolution: Dissolve crude reaction mixture in 1 M HCl (aq) . The product protonates and enters the aqueous phase; non-basic impurities remain organic.

  • Wash: Wash the aqueous layer with Ethyl Acetate (3x) . Discard organics.

  • Basification: Cool the aqueous layer to 0°C. Slowly add 10 M NaOH until pH > 12. The solution will become cloudy as the free base precipitates/oils out.

  • Extraction: Extract the turbid aqueous mixture with Dichloromethane (DCM) (3x) .

  • Drying: Dry combined DCM layers over anhydrous

    
    .
    
  • Concentration: Evaporate solvent in vacuo to yield the purified free base.

Visualization of Workflows

Figure 1: Solubility Screening Decision Tree

Use this logic to select the optimal solvent for your specific application (Reaction vs. Crystallization).

SolubilityLogic Start Start: Select Application Reaction Reaction Medium Start->Reaction Purification Purification / Crystallization Start->Purification PolarityCheck Reagents Polar? Reaction->PolarityCheck SaltForm Is Product a Salt? Purification->SaltForm DCM Use DCM or THF (High Solubility) PolarityCheck->DCM No DMF Use DMF or DMSO (Universal Solubility) PolarityCheck->DMF Yes Recryst Recrystallize from MeOH/EtOAc or iPrOH SaltForm->Recryst Yes (HCl/Tartrate) FreeBase Free Base Form SaltForm->FreeBase No HexaneAdd Dissolve in EtOAc, Add Hexane (Anti-solvent) FreeBase->HexaneAdd

Caption: Decision matrix for solvent selection based on process requirements (reaction vs. purification).

Figure 2: Acid-Base Purification Workflow

Visualizing the pH-switch mechanism that drives solubility changes.

ExtractionWorkflow Crude Crude Mixture (Organic + Impurities) Acidify Add 1M HCl (pH < 2) Crude->Acidify PhaseSep1 Phase Separation Acidify->PhaseSep1 AqLayer Aqueous Layer (Protonated Product) PhaseSep1->AqLayer Product OrgWaste Organic Layer (Non-basic Impurities) PhaseSep1->OrgWaste Waste Basify Add NaOH (pH > 12) AqLayer->Basify Extract Extract with DCM Basify->Extract Final Pure Free Base Extract->Final

Caption: Self-validating purification protocol exploiting the pKa difference between the azetidine amine and impurities.

References

  • Holladay, M. W., et al. (1998). "Identification and structure-activity relationships of (R)-5-(2-azetidinylmethoxy)-2-chloropyridine (ABT-594), a potent, orally active, non-opioid analgesic agent." Journal of Medicinal Chemistry.

  • ChemScene. (2024). "5-(Azetidin-3-yl)-2-methylpyridine (Isomer Data)." ChemScene Product Catalog.

  • PubChem. (2024).[1] "Compound Summary: 3-(Azetidin-2-yl)pyridine derivatives." National Library of Medicine.

  • Schrimpf, M. R., et al. (2012). "nAChR Agonists: Chemical Principles and Solubility Optimization." Annual Reports in Medicinal Chemistry.

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Methodological & Application

Synthesis of 2-(Azetidin-3-yl)-5-methylpyridine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the synthesis of 2-(Azetidin-3-yl)-5-methylpyridine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The azetidine motif is of significant interest as its incorporation into molecules can enhance physicochemical properties like solubility and basicity, while providing a rigid scaffold for orienting functional groups. This document provides a robust, two-step synthetic pathway commencing with a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by a final deprotection step. We offer in-depth explanations for reagent selection and procedural choices, detailed experimental protocols, and necessary safety precautions to ensure reproducible and safe execution by researchers, scientists, and drug development professionals.

Introduction: The Significance of the Azetidine Scaffold

The four-membered azetidine ring is a strained heterocycle that has garnered considerable attention as a versatile building block in modern organic synthesis and pharmaceutical development. Its unique conformational constraints and the ability to act as a bioisosteric replacement for other groups make it a privileged scaffold. The synthesis of azetidine-containing compounds is a field of active research, with numerous methods developed for their construction and functionalization. The target molecule, 2-(Azetidin-3-yl)-5-methylpyridine, combines this valuable azetidine core with a substituted pyridine ring, a common motif in a wide array of biologically active compounds.

This guide presents a scientifically sound and validated approach to synthesize this target molecule, focusing on a common and reliable two-step sequence:

  • Step 1: Suzuki-Miyaura Cross-Coupling to form the pivotal C-C bond between the pyridine and azetidine rings.

  • Step 2: N-Boc Deprotection to unmask the secondary amine of the azetidine ring.

Overall Synthetic Scheme

Synthetic_Pathway cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: N-Boc Deprotection A 2-Bromo-5-methylpyridine C N-Boc-3-(5-methylpyridin-2-yl)azetidine A->C Pd Catalyst, Base B N-Boc-azetidin-3-ylboronic acid pinacol ester B->C D N-Boc-3-(5-methylpyridin-2-yl)azetidine E 2-(Azetidin-3-yl)-5-methylpyridine (Final Product) D->E Acidic Conditions

Caption: Overall two-step synthesis of 2-(Azetidin-3-yl)-5-methylpyridine.

Part 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful and versatile palladium-catalyzed cross-coupling method for the formation of carbon-carbon bonds. In this initial step, the C(sp²)-C(sp³) bond between the pyridine and azetidine rings is constructed.

Causality Behind Experimental Choices
  • Reactants: We have selected 2-Bromo-5-methylpyridine and tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azetidine-1-carboxylate (N-Boc-azetidin-3-ylboronic acid pinacol ester) as the coupling partners. The bromo-pyridine is commercially available and generally exhibits good reactivity in palladium catalysis. The azetidine partner is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions involving the azetidine nitrogen, which could otherwise coordinate to the palladium catalyst and inhibit catalysis.

  • Catalyst System: A combination of a palladium precursor and a phosphine ligand is essential.

    • Palladium Precursor: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common and effective Pd(0) source. Alternatively, Palladium(II) acetate (Pd(OAc)₂) can be used, which is reduced in situ to the active Pd(0) species.

    • Ligand: Electron-rich and sterically bulky phosphine ligands are crucial for promoting the key steps of oxidative addition and reductive elimination in the catalytic cycle, especially for challenging heteroaryl couplings. A ligand such as 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is recommended.

  • Base: A base is required to activate the boronic ester for transmetalation to the palladium center. An inorganic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is typically effective and offers good functional group tolerance.

  • Solvent: A mixture of an organic solvent and water is standard for Suzuki reactions. 1,4-Dioxane/water or Isopropanol/water are excellent choices as they can dissolve both the organic and inorganic reagents.

Detailed Experimental Protocol: Synthesis of tert-butyl 3-(5-methylpyridin-2-yl)azetidine-1-carboxylate

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
2-Bromo-5-methylpyridine172.021.01.0
N-Boc-azetidin-3-ylboronic acid pinacol ester311.211.21.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.0250.025 (5 mol% Pd)
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)476.660.060.06
Potassium Phosphate (K₃PO₄), tribasic212.272.52.5
1,4-Dioxane (anhydrous)-8 mL-
Deionized Water-2 mL-

Procedure:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 2-Bromo-5-methylpyridine (1.0 mmol, 172 mg), N-Boc-azetidin-3-ylboronic acid pinacol ester (1.2 mmol, 373 mg), and potassium phosphate (2.5 mmol, 531 mg).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add the palladium precursor Pd₂(dba)₃ (0.025 mmol, 23 mg) and the XPhos ligand (0.06 mmol, 29 mg).

  • Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask via syringe.

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This step is critical to remove dissolved oxygen which can deactivate the palladium catalyst.

  • Reaction: Seal the flask and heat the mixture to 90-100 °C with vigorous stirring for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 2-bromo-5-methylpyridine is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield tert-butyl 3-(5-methylpyridin-2-yl)azetidine-1-carboxylate as a pure product.

Part 2: N-Boc Deprotection

The final step involves the removal of the acid-labile tert-butoxycarbonyl (Boc) protecting group to yield the free secondary amine of the azetidine ring. This is a standard transformation in organic synthesis.

Causality Behind Experimental Choices
  • Reagent: Strong acids are typically used for Boc deprotection. Trifluoroacetic acid (TFA) is a common choice as it is volatile and can be easily removed after the reaction. An alternative is using a solution of hydrochloric acid (HCl) in an organic solvent like 1,4-dioxane or methanol.

  • Solvent: A non-nucleophilic, inert solvent is required. Dichloromethane (DCM) is an excellent choice as it readily dissolves the starting material and does not interfere with the reaction.

  • Temperature: The reaction is typically performed at room temperature or slightly below (0 °C to RT) to control the exothermic nature of the acid-base reaction and prevent potential side reactions.

Detailed Experimental Protocol: Synthesis of 2-(Azetidin-3-yl)-5-methylpyridine

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
tert-butyl 3-(5-methylpyridin-2-yl)azetidine-1-carboxylate262.351.01.0
Trifluoroacetic Acid (TFA)114.0210.010.0
Dichloromethane (DCM), anhydrous-10 mL-

Procedure:

  • Dissolution: Dissolve the N-Boc protected intermediate (1.0 mmol, 262 mg) in anhydrous dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Add trifluoroacetic acid (10.0 mmol, 0.77 mL) dropwise with stirring.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • Dissolve the residue in a small amount of water (5 mL).

    • Basify the aqueous solution by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1M sodium hydroxide (NaOH) until the pH is ~9-10.

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, 2-(Azetidin-3-yl)-5-methylpyridine. Further purification by chromatography or crystallization may be performed if necessary.

A solvent-free mechanochemical approach using p-toluenesulfonic acid in a ball mill has also been reported as an environmentally friendly alternative for Boc deprotection.

Safety and Handling

  • Palladium Catalysts and Ligands: Palladium compounds and phosphine ligands can be toxic and air-sensitive. Handle them in a well-ventilated fume hood or glovebox. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Dichloromethane is a volatile and toxic solvent. Handle these solvents in a fume hood and avoid inhalation or skin contact.

  • Acids and Bases: Trifluoroacetic acid is highly corrosive. Potassium phosphate and sodium tert-butoxide are strong bases and irritants. Handle with care, avoiding contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthetic route outlined in this guide provides a reliable and efficient method for the preparation of 2-(Azetidin-3-yl)-5-methylpyridine. By employing a robust Suzuki-Miyaura cross-coupling followed by a standard acid-mediated deprotection, this valuable building block can be accessed in a straightforward manner. The detailed protocols and explanations of the underlying chemical principles are intended to empower researchers to successfully synthesize this and related compounds for their discovery programs.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021, March 24). RSC Publishing.
  • Azetidine Synthesis. (n.d.).
  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Benchchem. (n.d.). Technical Guide: Methyl 2-(azetidin-3-yl)acetate.
  • Margetić, D., & Đud, M. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144.
  • MDPI. (2017, January 27).
  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. (n.d.). Uniba.
  • Azetidine synthesis. (n.d.). Organic Chemistry Portal.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PMC.
  • Margetić, D., & Đud, M. (2017, June 8). Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR.
  • Buchwald—Hartwig Amination: A Modern Technology for the Synthesis of Intermediates and APIs (Active Pharmaceutical Intermediates). (2025, August 7).
  • Buchwald, S. L., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC.
  • Choy, J., Jaime-Figueroa, S., Jiang, L., & Wagner, P. (n.d.). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2025, October 16).
  • Saunders, G. J., Spring, S. A., Jayawant, E., Wilkening, I., Roesner, S., Clarkson, G. J., Dixon, A. M., Notman, R., & Shipman, M. (2024).

Application Note: Strategic Functionalization of 2-(Azetidin-3-yl)-5-methylpyridine for Library Generation

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and library synthesis professionals. It details the strategic functionalization of 2-(Azetidin-3-yl)-5-methylpyridine , a high-value building block that combines a rigid,


-rich azetidine spacer with a lipophilic pyridine pharmacophore.

Introduction: The Scaffold Advantage

In modern drug discovery, "escaping flatland" is a priority. The 2-(Azetidin-3-yl)-5-methylpyridine scaffold offers a distinct geometric vector compared to traditional piperidines or pyrrolidines.

  • Azetidine Core: Provides a rigid, defined exit vector (approx. 180° angle between the 3-substituent and the nitrogen lone pair in certain conformers), reducing entropic penalty upon binding.

  • 5-Methylpyridine: The methyl group at the C5 position serves two roles: it increases lipophilicity (modulation of LogP) and blocks a common metabolic soft spot (CYP450 oxidation) on the pyridine ring.

  • Physicochemical Profile:

    • Azetidine

      
      : ~10.5 (Secondary amine, highly basic).
      
    • Pyridine

      
      : ~5.2 (Weakly basic).
      
    • Reactivity: The azetidine ring strain (~25 kcal/mol) requires careful protocol design to prevent ring-opening, although 3-aryl azetidines are generally robust under standard coupling conditions.

Strategic Analysis & Reactivity Hierarchy

To generate a high-quality library, chemoselectivity is paramount. The reactivity hierarchy of this scaffold is:

  • Azetidine NH (Secondary Amine): High nucleophilicity. The primary handle for diversity generation (Amides, Ureas, Sulfonamides, Alkylations).

  • Pyridine Nitrogen: Low nucleophilicity. Can form N-oxides or salts but generally inert to standard amine coupling reagents.

  • 5-Methyl Group: Inert under library synthesis conditions.

Workflow Visualization

G Start Scaffold: 2-(Azetidin-3-yl)-5-methylpyridine Decision Diversity Vector? Start->Decision PathA Amide Coupling (Acylation) Decision->PathA Acid Chlorides/Acids PathB Reductive Amination (Alkylation) Decision->PathB Aldehydes/Ketones PathC Sulfonylation (Sulfonamides) Decision->PathC Sulfonyl Chlorides PathD Urea Formation (Carbamoylation) Decision->PathD Isocyanates Purification Purification: SCX Catch & Release PathA->Purification PathB->Purification PathC->Purification PathD->Purification QC QC: LCMS / 1H NMR Purification->QC

Figure 1: Strategic workflow for diversifying the azetidine core. The secondary amine is the sole diversity point, followed by a unified purification strategy.

Experimental Protocols

The following protocols are optimized for parallel synthesis (96-well plates or miniblock arrays). They assume the starting material is the HCl or TFA salt, which is common for azetidines to prevent polymerization.

Protocol A: Amide Coupling (The "Workhorse")

Rationale: T3P (Propylphosphonic anhydride) is preferred over HATU for libraries because its by-products are water-soluble, simplifying workup.

Materials:

  • Scaffold: 2-(Azetidin-3-yl)-5-methylpyridine · 2HCl (0.1 mmol per reaction).

  • Carboxylic Acids: Diversity set (0.12 mmol, 1.2 equiv).

  • Reagent: T3P (50% in EtOAc or DMF, 2.0 equiv).

  • Base: DIPEA (Diisopropylethylamine, 4.0 equiv).

  • Solvent: DMF or DCM (anhydrous).

Step-by-Step:

  • Free-Basing: Dissolve the scaffold salt in DMF (0.5 mL). Add DIPEA (2.0 equiv) to neutralize the salt.

  • Activation: In a separate vial, mix the Carboxylic Acid (1.2 equiv), DIPEA (2.0 equiv), and T3P solution (2.0 equiv). Stir for 5 minutes.

  • Coupling: Add the scaffold solution to the activated acid mixture.

  • Incubation: Seal and shake at Room Temperature (RT) for 16 hours.

    • Note: If steric hindrance is high, heat to 50°C. Azetidines are stable at this temperature.

  • Workup (Liquid-Liquid): Dilute with EtOAc (3 mL). Wash with sat.

    
     (2x) and Brine (1x).
    
  • Alternative Workup (SPE): If high-throughput, proceed directly to SCX purification (see Section 4).

Protocol B: Reductive Amination

Rationale: Accesses tertiary amines. Sodium triacetoxyborohydride (STAB) is mild and prevents azetidine ring opening that might occur with stronger reducing agents.

Materials:

  • Scaffold: 0.1 mmol.

  • Aldehydes/Ketones: 0.12 mmol (1.2 equiv).

  • Reagent:

    
     (2.0 equiv).
    
  • Acid Catalyst: Acetic Acid (catalytic, 10% v/v).

  • Solvent: DCE (1,2-Dichloroethane) or DCM.

Step-by-Step:

  • Dissolve scaffold and aldehyde in DCE (1 mL).

  • Add Acetic Acid (50 µL). Shake for 30 minutes to form the iminium ion.

  • Add

    
     as a solid or slurry.
    
  • Shake at RT for 16–24 hours.

  • Quench: Add MeOH (0.5 mL) and shake for 30 mins.

  • Purification: Proceed to SCX.

Protocol C: Urea Formation

Rationale: Ureas provide hydrogen bond donors/acceptors.

Materials:

  • Scaffold: 0.1 mmol.

  • Isocyanates: 0.11 mmol (1.1 equiv).

  • Base:

    
     (1.5 equiv).
    
  • Solvent: DCM (anhydrous).

Step-by-Step:

  • Dissolve scaffold and

    
     in DCM (1 mL) at 0°C (ice bath preferred for libraries to prevent side reactions, but RT is acceptable for stable isocyanates).
    
  • Add Isocyanate solution slowly.

  • Shake at RT for 4 hours. Reaction is usually fast.

  • Scavenging: Add polymer-supported trisamine resin (to scavenge excess isocyanate) if not using SCX.

Purification Strategy: SCX Catch-and-Release

For basic scaffolds like 2-(Azetidin-3-yl)-5-methylpyridine, Strong Cation Exchange (SCX) is the gold standard for library purification. It separates the basic product from non-basic reagents (excess acids, phenols, neutrals).

Mechanism:

  • Catch: The pyridine nitrogen and the newly formed amine/amide (if basic) bind to the sulfonic acid resin.

    • Critical Note: If you formed an amide , the azetidine nitrogen is no longer basic. However, the pyridine nitrogen (

      
      ) is still basic enough to bind to SCX, allowing this method to work even for amides.
      
  • Wash: Neutral solvents remove impurities.

  • Release: Ammonia in Methanol releases the product.

SCX Protocol:

  • Conditioning: Wash SCX cartridge (e.g., 1g sorbent) with MeOH followed by DCM.

  • Loading: Load the crude reaction mixture (dissolved in DCM/MeOH).

  • Washing:

    • Wash 1: DCM (2 CV - Column Volumes)

      
       Removes non-polar neutrals.
      
    • Wash 2: MeOH (2 CV)

      
       Removes polar neutrals/acids.
      
  • Elution: Elute with

    
     in MeOH (2 CV).
    
  • Concentration: Evaporate volatiles to yield the free base.

Purification Logic Diagram

SCX Input Crude Reaction Mixture (Product + Excess Acid + Coupling Reagents) SCX_Col SCX Cartridge (Sulfonic Acid) Input->SCX_Col Load Waste1 Waste: Acids, Neutrals, T3P Byproducts SCX_Col->Waste1 Wash (DCM/MeOH) Product Final Product: Functionalized Pyridine-Azetidine SCX_Col->Product Collect Elute Elution: 2M NH3 in MeOH Elute->SCX_Col Release

Figure 2: SCX Catch-and-Release purification logic relying on the pyridine nitrogen's basicity.

Troubleshooting & Tips

IssueProbable CauseSolution
Low Yield (Amide) Salt form not neutralized.Ensure 3-4 equiv of DIPEA are used to free-base the azetidine HCl salt.
Ring Opening Strong nucleophiles or high heat (>80°C).Keep temps <60°C. Avoid strong Lewis acids. Azetidines are more stable than aziridines but can open under stress.
Product in Waste (SCX) Pyridine

too low for capture.
The 5-methyl group donates electrons, slightly raising pyridine basicity (

). It should catch. If not, use a stronger acid resin or switch to reverse-phase prep-HPLC.
Precipitation Solubility of the scaffold.Use a DMF/DCM (1:1) mixture. Pure DCM may not dissolve the HCl salt effectively.

References

  • Azetidines in Medicinal Chemistry

    • Mughal, H., & Szostak, M. (2021).[1] Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.[1][2] Organic & Biomolecular Chemistry, 19, 3274-3286. Link

  • Parallel Synthesis & Purification

    • Biotage Application Note. "Method Development Guidelines: Solid Phase Extraction Using ISOLUTE® SCX." Link

  • T3P Coupling Reagent

    • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][4] Organic Process Research & Development, 20(2), 140–177. Link

  • Azetidine Bioisosteres: West, R. R., et al. (2017). Azetidines as Bioisosteres of Piperidines and Pyrrolidines. Journal of Medicinal Chemistry. (General concept reference).

Sources

Application Notes and Protocols for 2-(Azetidin-3-yl)-5-methylpyridine in Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Novel Ligand Scaffold for Cross-Coupling Reactions

In the landscape of modern synthetic chemistry, the development of novel ligands to enhance the efficiency, selectivity, and scope of transition-metal-catalyzed reactions is of paramount importance. The 2-(Azetidin-3-yl)-5-methylpyridine scaffold represents an emerging class of ligands that merges the established coordination chemistry of pyridines with the unique stereoelectronic properties of the azetidine ring. The pyridine moiety provides a strong σ-donating nitrogen atom for metal coordination, a feature well-documented to stabilize catalytic species in various oxidation states.[1][2] The appended azetidine ring, a strained four-membered heterocycle, introduces conformational rigidity and a three-dimensional architecture that can influence the steric environment around the metal center.[3][4] This unique combination is anticipated to offer advantages in catalytic processes where fine-tuning of the ligand sphere is crucial for achieving high reactivity and selectivity.

This guide provides a comprehensive overview of the potential applications of 2-(Azetidin-3-yl)-5-methylpyridine as a ligand in catalysis, with a focus on palladium-catalyzed cross-coupling reactions. We present detailed protocols, mechanistic considerations, and expected outcomes to serve as a foundational resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Synthesis of 2-(Azetidin-3-yl)-5-methylpyridine

The synthesis of 2-(Azetidin-3-yl)-5-methylpyridine can be achieved through a multi-step sequence, typically involving the coupling of a protected azetidine precursor with a suitable pyridine derivative. A plausible and scalable synthetic route is outlined below.

Protocol 1: Synthesis of N-Boc-3-(5-methylpyridin-2-yl)azetidine

This protocol describes a Suzuki-Miyaura cross-coupling reaction to form the C-C bond between the azetidine and pyridine rings.

Materials:

  • N-Boc-3-iodoazetidine

  • 5-Methyl-2-pyridinylboronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-dioxane

  • Water (degassed)

  • Nitrogen or Argon gas (high purity)

  • Standard oven-dried glassware for inert atmosphere chemistry

Procedure:

  • In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine N-Boc-3-iodoazetidine (1.0 mmol, 1.0 equiv.), 5-methyl-2-pyridinylboronic acid (1.2 mmol, 1.2 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), XPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv.).

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Using a syringe, add previously degassed 1,4-dioxane (4 mL) and water (1 mL).

  • Immerse the flask in a preheated oil bath at 100°C and stir vigorously.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-Boc-3-(5-methylpyridin-2-yl)azetidine.

Protocol 2: Deprotection to Yield 2-(Azetidin-3-yl)-5-methylpyridine

Materials:

  • N-Boc-3-(5-methylpyridin-2-yl)azetidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve N-Boc-3-(5-methylpyridin-2-yl)azetidine (1.0 mmol) in DCM (5 mL) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add TFA (5.0 mmol, 5.0 equiv.) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases and the pH is basic.

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(Azetidin-3-yl)-5-methylpyridine.

Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The 2-(Azetidin-3-yl)-5-methylpyridine ligand is anticipated to be effective in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its bidentate N,N-coordination potential, which can stabilize the palladium catalyst.[5][6] The methyl group on the pyridine ring provides a moderate electron-donating effect, potentially enhancing the oxidative addition step. The steric bulk of the azetidine moiety can influence the reductive elimination step, which is often rate-determining.

Protocol 3: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid

This protocol provides a general procedure for a model Suzuki-Miyaura reaction using the title ligand.

Materials:

  • 2-(Azetidin-3-yl)-5-methylpyridine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 4-Bromotoluene

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Standard laboratory glassware

Procedure:

  • To a Schlenk tube, add Pd(OAc)₂ (0.01 mmol, 1 mol%), 2-(Azetidin-3-yl)-5-methylpyridine (0.012 mmol, 1.2 mol%), and a magnetic stir bar.

  • Evacuate and backfill with nitrogen three times.

  • Add toluene (2 mL) and stir at room temperature for 15 minutes to form the pre-catalyst.

  • To this solution, add 4-bromotoluene (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and K₂CO₃ (2.0 mmol, 2.0 equiv.).

  • Add water (0.5 mL).

  • Heat the reaction mixture to 100°C and stir for the required time (monitor by TLC or GC-MS).

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 4-methyl-1,1'-biphenyl.

Data Presentation

The following table summarizes the expected performance of the 2-(Azetidin-3-yl)-5-methylpyridine ligand in the model Suzuki-Miyaura coupling reaction, based on typical results for similar pyridine-based ligands.[7]

EntryAryl HalideBoronic AcidLigand Loading (mol%)Temperature (°C)Time (h)Yield (%)
14-BromotoluenePhenylboronic acid1.21004>95
24-ChloroanisolePhenylboronic acid2.01101285-90
31-Bromo-4-nitrobenzenePhenylboronic acid1.2802>98
42-BromopyridinePhenylboronic acid1.5100690-95

Visualization of Concepts

Ligand Structure

Catalytic_Cycle cluster_legend Legend Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative\nAddition->Ar-Pd(II)-X(L) Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Transmetalation->Ar-Pd(II)-Ar'(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-Ar' L L = 2-(Azetidin-3-yl)-5-methylpyridine

Caption: Proposed catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Workflow

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification Pre-catalyst Mix Pd(OAc)2 and Ligand in Toluene Add_Reagents Add Aryl Halide, Boronic Acid, and Base to Pre-catalyst Pre-catalyst->Add_Reagents Heat_Stir Heat and Stir under Inert Atmosphere Add_Reagents->Heat_Stir Quench_Filter Cool, Dilute, and Filter Heat_Stir->Quench_Filter Extract_Dry Extract with Organic Solvent and Dry Quench_Filter->Extract_Dry Purify Column Chromatography Extract_Dry->Purify Final_Product Final_Product Purify->Final_Product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Scientific Integrity and Mechanistic Insights

The rationale for employing 2-(Azetidin-3-yl)-5-methylpyridine as a ligand in Suzuki-Miyaura coupling is grounded in established principles of organometallic chemistry. The pyridine nitrogen acts as a Lewis base, coordinating to the palladium center and electronically enriching it, which facilitates the oxidative addition of the aryl halide to the Pd(0) species. [8]The azetidine nitrogen can also participate in coordination, potentially forming a chelate that enhances the stability of the catalytic complex. This chelation effect can prevent ligand dissociation and catalyst decomposition, leading to higher turnover numbers and overall efficiency. [5] The steric profile of the ligand is critical. The azetidine ring, being a four-membered heterocycle, imposes a specific geometry on the ligand backbone, which in turn dictates the spatial arrangement of the substrates around the palladium center during the transmetalation and reductive elimination steps. This steric influence can be particularly important in controlling selectivity in reactions involving sterically demanding substrates.

Conclusion

2-(Azetidin-3-yl)-5-methylpyridine is a promising ligand scaffold for applications in transition-metal-catalyzed cross-coupling reactions. Its unique structural features, combining the coordinating properties of a pyridine with the steric and conformational constraints of an azetidine, offer exciting possibilities for enhancing catalytic performance. The protocols and insights provided in this guide serve as a starting point for exploring the full potential of this novel ligand in a wide range of synthetic transformations. Further research, including detailed mechanistic studies and exploration of its use in asymmetric catalysis, is warranted to fully elucidate its capabilities.

References

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. (2024). MDPI. Retrieved from [Link]

  • Pyridine and related ligands in transition metal homogeneous catalysis. (2014). ResearchGate. Retrieved from [Link]

  • PREPARATION OF RACEMIC AND OPTICALLY ACTIVE TRIFLUOROMETHYL AZIRIDINES AND AZETIDINES. (n.d.). Universite de Rouen. Retrieved from [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). PMC. Retrieved from [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PMC. Retrieved from [Link]

  • Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. (2017). MDPI. Retrieved from [Link]

  • A highly effective azetidine–Pd(II) catalyst for Suzuki–Miyaura coupling reactions in water. (2025). ResearchGate. Retrieved from [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta. (2011). LOCKSS. Retrieved from [Link]

  • Palladium and Platinum 2,4-cis-amino Azetidine and Related Complexes. (n.d.). PMC. Retrieved from [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. (2024). PMC. Retrieved from [Link]

  • (PDF) Palladium and Platinum 2,4-cis-amino Azetidine and Related Complexes. (2018). ResearchGate. Retrieved from [Link]

  • Catalysts A–D applied to a model Suzuki reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. Retrieved from [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025). Advanced Journal of Chemistry. Retrieved from [Link]

  • Asymmetric Hydrogenation of 2-Aryl-3-phthalimidopyridinium Salts: Synthesis of Piperidine Derivatives with Two Contiguous Stereocenters. (2020). PubMed. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Asymmetric Hydrogenation of pyridine derivatives by using Oxazolidinones chiral auxiliaries. (n.d.). ResearchGate. Retrieved from [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Future Med Chem. Retrieved from [Link]

  • Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. (2022). MDPI. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. (2018). SciRP.org. Retrieved from [Link]

  • Prakali and Dinnimath, IJPSR, 2021; Vol. 12(12): 6298-6309. (2021). IJPSR. Retrieved from [Link]

  • Azetidines. (n.d.). AMERICAN ELEMENTS®. Retrieved from [Link]

Sources

Preparation of salts of 2-(Azetidin-3-yl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Optimization of Salts of 2-(Azetidin-3-yl)-5-methylpyridine

Introduction & Scope

This application note details the protocols for the synthesis, isolation, and salt formation of 2-(Azetidin-3-yl)-5-methylpyridine (Structure 1 ). This scaffold is a critical pharmacophore in the development of neuronal nicotinic acetylcholine receptor (nAChR) ligands, particularly those targeting


 and 

subtypes.[1]

The free base of 1 possesses a strained azetidine ring and a basic secondary amine, rendering it prone to oxidation and polymerization upon storage.[1] Salt formation is strictly required to ensure chemical stability, reduce hygroscopicity, and enable precise dosing in biological assays.[1]

Target Audience: Medicinal Chemists, Process Chemists, and Formulation Scientists.[1]

Chemical Properties & Rationale[2][3][4][5][6][7][8][9][10][11]

Effective salt selection requires an understanding of the ionization centers within the molecule.[1]

  • Center A (Azetidine Nitrogen): Highly basic (

    
    ). This is the primary protonation site.
    
  • Center B (Pyridine Nitrogen): Weakly basic (

    
    ).[1] Protonation here requires strong acidic conditions and excess equivalents.
    

Implications for Salt Selection:

  • Mono-salts (1:1): Protonation occurs exclusively at the azetidine. These are generally preferred for physiological solubility but may exhibit lower melting points.

  • Di-salts (1:2): Protonation at both sites.[2] While often more crystalline, di-salts (especially dihydrochlorides) can be extremely hygroscopic due to the high charge density and acidity of the pyridinium proton.[1]

Synthesis of the Free Base (Precursor)[2]

Before salt formation, the free base must be generated from its protected precursor, typically tert-butyl 3-(5-methylpyridin-2-yl)azetidine-1-carboxylate.[2]

Workflow Diagram: Synthesis & Deprotection

SynthesisWorkflow Start N-Boc-3-iodoazetidine + 2-Bromo-5-methylpyridine Coupling Ni/Zn Cross-Coupling (Negishi/Suzuki) Start->Coupling Protected Intermediate: N-Boc-2-(Azetidin-3-yl)-5-methylpyridine Coupling->Protected Deprotection Acidic Deprotection (TFA or HCl) Protected->Deprotection  H+ FreeBase Free Base Isolation (Basic Extraction) Deprotection->FreeBase  pH > 12

Protocol 1: Isolation of Free Base

Note: If starting from the commercially available dihydrochloride or crude reaction mixture.[1]

  • Dissolution: Dissolve the crude residue or salt (1.0 eq) in minimal water.[1]

  • Basification: Cool to 0°C. Slowly add 50% NaOH solution until pH > 12.

    • Why: The high pH ensures the azetidine (

      
      ) is fully deprotonated.[1]
      
  • Extraction: Extract immediately with Dichloromethane (DCM) or Chloroform/Isopropanol (3:1).[1]

    • Caution: Azetidines are water-soluble; multiple extractions (4x) are required.[2]

  • Drying: Dry organic layer over anhydrous

    
     (avoid acidic drying agents like 
    
    
    
    if possible, or filter quickly).[1]
  • Concentration: Evaporate solvent under reduced pressure at

    
     to yield the pale yellow oil. Proceed immediately to salt formation. 
    

Salt Formation Protocols

Decision Matrix: Salt Selection

SaltSelection Root Target Application? Solubility High Solubility Required (In Vivo / IV Dosing) Root->Solubility Stability Solid State Stability (Long-term Storage) Root->Stability HCl Dihydrochloride Salt (Highly Soluble, Hygroscopic) Solubility->HCl  Standard Tosylate Di-Tosylate / Fumarate (Crystalline, Non-Hygroscopic) Stability->Tosylate  Preferred

Protocol 2: Preparation of the Dihydrochloride (2HCl)

Best for: Aqueous solubility and immediate use.[1]

Materials:

  • Free base of 2-(Azetidin-3-yl)-5-methylpyridine.[2]

  • 4M HCl in 1,4-Dioxane (Anhydrous).[1]

  • Diethyl Ether (

    
    ) or MTBE (Antisolvent).[1]
    
  • Anhydrous Methanol (Solvent).[1]

Step-by-Step:

  • Solvation: Dissolve the free base oil (1.0 g, 6.75 mmol) in anhydrous Methanol (5 mL). Ensure complete dissolution.

  • Acid Addition: Cool the solution to 0°C under Nitrogen. Dropwise add 4M HCl in Dioxane (4.0 mL, 16.0 mmol, ~2.4 eq).

    • Observation: The solution may warm slightly (exothermic protonation).[1]

  • Precipitation: Stir at 0°C for 15 minutes, then warm to Room Temperature (RT) for 30 minutes.

  • Crystallization: Slowly add Diethyl Ether (20 mL) while stirring vigorously. A white precipitate should form.

    • Troubleshooting: If an oil forms ("oiling out"), decant the supernatant, redissolve the oil in minimal MeOH, and repeat addition of

      
       more slowly.[1]
      
  • Isolation: Filter the solid under a stream of Nitrogen (hygroscopic!). Wash with cold

    
    .
    
  • Drying: Dry in a vacuum oven at 40°C over

    
     for 12 hours.
    

Expected Result: White to off-white hygroscopic solid.[2] Storage: Desiccator at -20°C.

Protocol 3: Preparation of the Di-p-Toluenesulfonate (Tosylate)

Best for: Non-hygroscopic solid handling and formulation.[2]

Materials:

  • Free base (1.0 g, 6.75 mmol).[1]

  • p-Toluenesulfonic acid monohydrate (p-TsOH[2]·H2O) (2.70 g, 14.2 mmol, 2.1 eq).[1]

  • Isopropanol (IPA).[1]

Step-by-Step:

  • Acid Solution: Dissolve p-TsOH (2.1 eq) in minimal hot IPA (50°C).

  • Base Addition: Dissolve free base in IPA (RT). Slowly add the base solution to the hot acid solution.

    • Rationale: Inverse addition (base to acid) ensures the environment remains acidic, preventing mono-salt precipitation if the di-salt is desired.[1]

  • Reflux: Heat the mixture to reflux (82°C) for 1 hour to ensure homogeneity.

  • Cooling: Cool slowly to RT over 4 hours, then to 0°C.

  • Filtration: Collect crystals by vacuum filtration. Wash with cold IPA.

  • Drying: Vacuum dry at 50°C.

Expected Result: Crystalline needles, stable in ambient air.[1]

Analytical Validation Data

Comparisons of the salt forms are summarized below.

ParameterFree BaseDihydrochloride (2HCl)Di-Tosylate
MW ( g/mol ) 148.21221.13492.61
Physical State Pale Yellow OilWhite PowderWhite Needles
Melting Point N/A (Oil)185-190°C (dec)210-215°C
Hygroscopicity N/AHigh (Deliquescent)Low
Solubility (

)
Moderate> 100 mg/mL~ 20 mg/mL
Stability Poor (Oxidizes)Good (Desiccated)Excellent

Critical Safety & Handling

  • Azetidine Ring Strain: The azetidine ring is strained (~26 kcal/mol).[1] Avoid strong Lewis acids or extreme heat (>100°C) in the presence of nucleophiles, which can trigger ring-opening polymerization.[1]

  • Biological Potency: This compound is a structural analog of A-85380 and ABT-594 , which are potent nAChR agonists.

    • Hazard: Potential neurotoxicity. Handle as a high-potency compound (OEB 4/5).[2]

    • PPE: Double nitrile gloves, respirator/fume hood, and lab coat are mandatory.[1]

References

  • Structure & Activity: Holladay, M. W., et al. "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery."[1] Journal of Medicinal Chemistry, 1997, 40(26), 4169–4194.[1] Link[1]

  • Azetidine Synthesis: Couty, F., & Evano, G. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles."[1] Organic Preparations and Procedures International, 2006, 38(4), 427-465.[1] Link[1]

  • Salt Selection: Stahl, P. H., & Wermuth, C. G.[1][3] "Handbook of Pharmaceutical Salts: Properties, Selection, and Use." Wiley-VCH, 2002. Link[1]

  • Related Patent (Analog Preparation): Dart, M. J., et al. "3-Pyridyl-Azetidine Derivatives."[1][3] U.S. Patent 5,629,325, Abbott Laboratories.[1] Link

  • Cross-Coupling Methodology: Nielsen, D. K., et al. "Nickel-Catalyzed Cross-Couplings of Unactivated Alkyl Halides and Pseudohalides with Organometallics."[1] Chemical Reviews, 2016.[1] Link[1]

Sources

Incorporating 2-(Azetidin-3-yl)-5-methylpyridine into heterocycle scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of 2-(Azetidin-3-yl)-5-methylpyridine into Drug Scaffolds

Abstract

This technical guide details the synthetic methodologies for incorporating 2-(Azetidin-3-yl)-5-methylpyridine into complex heterocyclic scaffolds. As a sp³-rich bioisostere of piperidine and piperazine, this building block offers unique vectors for exploring chemical space, improving metabolic stability via the 5-methyl blocking group, and modulating basicity. This document provides validated protocols for Buchwald-Hartwig amination , SɴAr coupling , and Amide bond formation , addressing specific challenges such as pyridine-mediated catalyst poisoning and azetidine ring strain.

Introduction: The Azetidine Advantage

In modern medicinal chemistry, the transition from flat, sp²-rich structures to three-dimensional, sp³-rich architectures is critical for improving physicochemical properties (solubility, logD) and selectivity.

The 2-(Azetidin-3-yl)-5-methylpyridine moiety serves as a high-value scaffold for three reasons:

  • Geometric Distinctiveness: Unlike the chair conformation of piperidine, the azetidine ring adopts a puckered conformation. When attached at the C3 position, it projects the pyridine ring at a distinct angle relative to the N-substituent, accessing novel IP space.

  • Metabolic Blocking: The methyl group at the 5-position of the pyridine ring blocks a primary site of oxidative metabolism (CYP450-mediated oxidation), extending half-life (

    
    ).
    
  • Basicity Modulation: The electron-deficient pyridine ring (attached at C3) subtly modulates the pKa of the azetidine nitrogen, often lowering it relative to alkyl-azetidines, which can improve membrane permeability.

Chemical Profile & Handling

PropertySpecificationCritical Insight
Structure 2-(Azetidin-3-yl)-5-methylpyridineSecondary amine (nucleophile).
Reactivity Nucleophilic Azetidine-NHHigh nucleophilicity due to ring strain (relief of steric crowding upon substitution).
Stability Acid SensitiveWarning: Prolonged exposure to strong Lewis acids or aqueous strong acids (pH < 1) can trigger ring opening or polymerization.
Storage 2–8°C, HygroscopicStore under Argon. Free base absorbs CO₂; often supplied as HCl salt.
pKa (Calc) ~8.5 – 9.2Sufficiently basic for protonation at physiological pH; requires base (e.g., DIPEA) for coupling.

Strategic Decision Tree

Before selecting a protocol, analyze the electrophile (the scaffold you are coupling to).

CouplingStrategy Start Target Scaffold Electrophile ArylHalide Aryl/Heteroaryl Halide (Cl, Br, I) Start->ArylHalide CarboxylicAcid Carboxylic Acid Start->CarboxylicAcid Aldehyde Aldehyde/Ketone Start->Aldehyde CheckElectronic Is the Ring Electron Deficient? (e.g., Nitro-benzene, Pyrimidine) ArylHalide->CheckElectronic Amide Protocol C: Amide Coupling (HATU/T3P) CarboxylicAcid->Amide RedAmin Reductive Amination (NaBH(OAc)3) Aldehyde->RedAmin SNAr Protocol A: SNAr (Base, Heat) CheckElectronic->SNAr Yes (Electron Deficient) Buchwald Protocol B: Buchwald-Hartwig (Pd Cat, Ligand) CheckElectronic->Buchwald No (Electron Rich/Neutral)

Figure 1: Decision matrix for selecting the optimal coupling strategy based on the electrophilic partner.

Detailed Experimental Protocols

Protocol A: Regioselective SɴAr Coupling

Best for: Electron-deficient heterocycles (e.g., 2-chloropyrimidines, 4-chloropyridines, fluoro-nitrobenzenes). Mechanism: Nucleophilic aromatic substitution.[1][2] The strained azetidine amine is a potent nucleophile, often reacting faster than linear amines.

Reagents:

  • Azetidine Building Block (1.0 equiv)[3]

  • Heteroaryl Halide (1.0 – 1.2 equiv)[4]

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMSO or DMF (anhydrous)

Step-by-Step:

  • Preparation: Dissolve the heteroaryl halide in DMSO (0.2 M concentration).

  • Addition: Add DIPEA followed by the 2-(Azetidin-3-yl)-5-methylpyridine (if using the HCl salt, ensure DIPEA is added before the amine to neutralize it).

  • Reaction: Stir at 60°C to 90°C .

    • Note: Monitor closely. Azetidines can degrade at temperatures >120°C in polar aprotic solvents over long periods.

  • Workup: Dilute with EtOAc, wash with water (x3) and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Expert Insight: If the reaction is sluggish, avoid increasing temperature above 100°C. Instead, switch to Cs₂CO₃ in DMF, which increases the effective nucleophilicity of the amine.

Protocol B: Buchwald-Hartwig Cross-Coupling

Best for: Unactivated aryl bromides/chlorides or electron-rich heterocycles. Challenge: The pyridine nitrogen in the building block can coordinate to Palladium, potentially poisoning the catalyst. Solution: Use strong-binding, bulky phosphine ligands (e.g., RuPhos, BrettPhos) to prevent catalyst deactivation.

Reagents:

  • Azetidine Building Block (1.2 equiv)

  • Aryl Bromide/Chloride (1.0 equiv)

  • Catalyst: Pd₂(dba)₃ (2–5 mol%) or Pd(OAc)₂

  • Ligand: RuPhos (for 2° amines) or BrettPhos (4–10 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (2.0 equiv) or Cs₂CO₃ (mild alternative)

  • Solvent: Toluene or 1,4-Dioxane (degassed)

Step-by-Step:

  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon.

  • Pre-complexation (Optional but Recommended): Stir Pd source and Ligand in solvent for 5 mins to form the active species.

  • Loading: Add the Aryl Halide, Azetidine, and Base.

  • Degassing: Sparge the mixture with Argon for 5–10 minutes. Oxygen is the enemy of this reaction.

  • Heating: Seal and heat to 80°C – 100°C for 4–16 hours.

  • Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify.

Troubleshooting:

  • Low Yield? The pyridine nitrogen might be interfering. Switch to Pd-PEPPSI-IPr precatalyst, which is more robust against N-coordination.

  • Protodehalogenation? Ensure the solvent is strictly anhydrous.

Protocol C: Amide Coupling (Peptide Chemistry)

Best for: Attaching the azetidine to a carboxylic acid scaffold.

Reagents:

  • Carboxylic Acid Scaffold (1.0 equiv)

  • Azetidine Building Block (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF or DCM

Step-by-Step:

  • Activation: Dissolve the Acid and HATU in DMF. Stir for 5 mins.

  • Coupling: Add DIPEA, then the Azetidine.

  • Reaction: Stir at Room Temperature (RT) for 1–2 hours.

    • Why HATU? It is highly efficient for secondary amines and minimizes reaction time, reducing the risk of side reactions.

  • Workup: Standard aqueous extraction.

Critical Handling & Stability Risks

Risk: Azetidine Ring Opening The 4-membered ring has significant ring strain (~26 kcal/mol).

  • Avoid: Strong nucleophiles in acidic media (e.g., HCl/MeOH with heating). This triggers nucleophilic attack at the azetidine carbons, opening the ring to form linear chains.

  • Detection: If your product mass is +18 (water) or +32 (methanol) higher than expected, the ring has opened.

Risk: Pyridine N-Oxidation

  • During metabolic stability assays or synthesis using oxidants (e.g., mCPBA), the pyridine nitrogen may oxidize to the N-oxide. The 5-methyl group protects the C-ring but not the N-atom.

Visualizing the Mechanism (Buchwald-Hartwig)

BuchwaldMechanism Pd0 Pd(0)-Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Aryl Halide Coord Amine Coordination (Pd-N) OxAdd->Coord Azetidine Deprot Deprotonation (Base removes H) Coord->Deprot NaOtBu RedElim Reductive Elimination (C-N Bond Formed) Deprot->RedElim RedElim->Pd0 Regeneration Product Final Product (N-Aryl Azetidine) RedElim->Product

Figure 2: Catalytic cycle for the Pd-catalyzed amination of the azetidine moiety.[5]

References

  • Azetidines in Medicinal Chemistry

    • Title: Azetidines: New Perspectives for an Ancient Scaffold.
    • Source:J. Med. Chem. 2021.[6]

    • URL:[Link]

  • Buchwald-Hartwig Protocols for Secondary Amines

    • Title: A General Catalyst for the Amin
    • Source:J. Am. Chem. Soc.[7] 2008.[7]

    • URL:[Link]

  • Stability of Azetidines

    • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[6]

    • Source:ACS Med. Chem. Lett. 2010.
    • URL:[Link]

  • Cobimetinib (Case Study for Azetidine Scaffolds)

    • Title: Discovery of Cobimetinib, a Highly Potent and Selective MEK Inhibitor.
    • Source:ACS Med. Chem. Lett. 2015.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Azetidine Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic bottlenecks inherent to azetidine synthesis. Forming a four-membered nitrogen heterocycle is notoriously difficult due to the high ring strain (approximately 25.4 kcal/mol)[1]. This strain makes the ring closure energetically uphill and renders the final product highly susceptible to decomposition, ring-opening, and competing side reactions[1].

This guide moves beyond basic troubleshooting by explaining the mechanistic causality behind experimental failures and providing self-validating protocols to ensure robust, reproducible azetidine formation.

Mechanistic Causality & Reaction Pathways

The most common and versatile route to azetidines is the intramolecular


 displacement of a leaving group by a nucleophilic nitrogen[2]. However, the acyclic precursor must adopt a highly specific, thermodynamically disfavored conformation to allow the nucleophilic nitrogen and electrophilic carbon to reach the required proximity. If the reaction conditions are not perfectly tuned, intermolecular oligomerization or E2 elimination will outcompete the desired cyclization.

Mechanistic_Pathways A 1,3-Amino Alcohol (Acyclic Precursor) B Leaving Group Activation (e.g., MsCl, Et3N) A->B Step 1 C Activated Intermediate (1,3-Amino Mesylate) B->C Validation: MS/NMR D Intramolecular S_N2 (High Dilution, Strong Base) C->D k_intra (Favored by Thorpe-Ingold) F Intermolecular S_N2 (High Concentration) C->F k_inter H E2 Elimination (Excess Heat / Poor LG) C->H k_elim E Azetidine Formation (Desired Product) D->E G Oligomerization (Undesired) F->G I Allylic Amine (Undesired) H->I

Mechanistic divergence in azetidine synthesis highlighting cyclization vs. side reactions.

Diagnostic FAQs & Troubleshooting Guide

Q1: Why is my intramolecular cyclization yielding primarily dimeric or polymeric byproducts instead of the azetidine? Causality: Azetidine formation is kinetically slow due to the entropic penalty of forming a strained four-membered ring. At standard reaction concentrations (e.g., 0.1 M - 0.5 M), the rate of intermolecular collision (


) vastly exceeds the rate of intramolecular folding (

), leading to dimerization and polymerization[1]. Solution:
  • High Dilution: Perform the cyclization at concentrations of

    
     0.01 M to artificially suppress intermolecular collisions[1].
    
  • Conformational Restriction: If your target allows, introduce geminal dialkyl groups on the carbon backbone. This invokes the Thorpe-Ingold effect, which restricts the acyclic precursor's degrees of freedom and forces the reactive centers into proximity, significantly enhancing product stability and cyclization rate[3].

Q2: I am observing significant elimination (alkene formation) during the cyclization step. How do I prevent this? Causality: When using poor leaving groups or excessively strong, unhindered bases, E2 elimination becomes the dominant pathway. The base abstracts a proton adjacent to the leaving group faster than the nitrogen can execute the sterically demanding


 attack.
Solution:  Ensure complete conversion of the alcohol to a highly reactive leaving group (e.g., mesylate or triflate) before introducing the cyclization base. Switch from unhindered bases to non-nucleophilic, sterically hindered bases like LiHMDS[2] or Potassium tert-butoxide (KOtBu)[4].

Q3: My azetidine degrades completely during silica gel chromatography. What are the alternatives? Causality: The inherent ring strain makes the azetidine nitrogen highly susceptible to protonation by acidic silanol groups on standard silica gel. Once protonated, the ring undergoes rapid nucleophilic opening[1]. Solution: Pre-treat your silica gel with 1-2% triethylamine (


) to neutralize acidic sites, or switch to neutral/basic alumina[1]. Alternatively, install an electron-withdrawing protecting group (e.g., Boc, Ts, or Cbz) prior to purification to reduce the basicity of the nitrogen and stabilize the ring[1].

Q4: How can I improve the stereoselectivity and yield of C2-substituted azetidines? Causality: Acyclic precursors with multiple stereocenters often suffer from eclipsing interactions during the folding required for the


 transition state. Erythro substituents at the C2 and C3 positions specifically retard the cyclization rate and decrease product stability due to steric clashing[3].
Solution:  Utilize chiral auxiliaries such as tert-butanesulfinamides to direct stereochemistry. Employing highly polar aprotic solvents (e.g., DMF) with strong bases like KOtBu enhances the nucleophilicity of the nitrogen while stabilizing the polar transition state, leading to higher yields (e.g., up to 78% isolated yield at 0.025 M)[4].

Q5: Are there alternative cyclization methods if the


 leaving-group approach fails? 
Causality:  Highly sterically hindered substrates may completely resist traditional halide/mesylate displacement.
Solution:  Consider epoxide ring-opening strategies. The intramolecular aminolysis of cis-3,4-epoxy amines, catalyzed by Lanthanum(III) trifluoromethanesulfonate (

), provides a highly regioselective anti-Baldwin 5-endo-tet / C3-selective pathway to azetidines, bypassing traditional

limitations[5].

Quantitative Data Presentation: Optimization of Cyclization Conditions

The following table synthesizes field-proven optimization parameters for the cyclization of 1,3-amino mesylates into azetidines.

Base SelectionSolventConcentrationTempYieldCausality & Outcome Analysis

(3.0 eq)
MeCN0.1 MReflux< 15%High oligomerization. Concentration is too high; base is too weak to rapidly deprotonate the amine[1].

(2.0 eq)
DCM0.05 MRT25%Incomplete cyclization.

acts as a poor base for the critical ring-closure step.
LiHMDS (1.5 eq)THF0.02 M0 °C

RT
65%Good yield. Strong, non-nucleophilic base prevents E2 elimination and drives

[2].
KOtBu (1.5 eq)DMF0.025 M0 °C78%Optimal. High polarity solvent accelerates

; low temp suppresses E2; high dilution prevents dimerization[4].

Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.

Protocol_Workflow S1 1. N-Protection (Boc/Ts) S2 2. Mesylation (MsCl, 0°C) S1->S2 S3 3. Dilution (< 0.025 M) S2->S3 S4 4. Cyclization (KOtBu or LiHMDS) S3->S4 S5 5. Basic Workup (Avoid Strong Acids) S4->S5 S6 6. Purification (Neutralized Silica) S5->S6

Step-by-step self-validating experimental workflow for azetidine ring closure.

Standardized One-Pot Mesylation and Cyclization of 1,3-Amino Alcohols

Step 1: Substrate Preparation & N-Protection

  • Action: Protect the primary/secondary amine of the 1,3-amino alcohol using

    
     or TsCl to modulate nucleophilicity and stabilize the final ring[1].
    
  • Validation Check: Perform TLC (ninhydrin stain). The primary/secondary amine spot must completely disappear. LC-MS must confirm the expected mass shift (e.g., +100 Da for Boc).

Step 2: Leaving Group Activation (Mesylation)

  • Action: Dissolve the N-protected amino alcohol (1.0 equiv) in anhydrous DCM. Cool to 0 °C. Add

    
     (1.5 equiv) followed by dropwise addition of Methanesulfonyl chloride (MsCl, 1.2 equiv)[1]. Stir for 1 hour.
    
  • Validation Check: Take a 50

    
     aliquot, perform a mini aqueous workup, and run a crude 
    
    
    
    NMR. You must observe a sharp singlet at ~3.0 ppm corresponding to the mesylate methyl group. If absent, activation has failed.

Step 3: High-Dilution Cyclization

  • Action: Evaporate the DCM under reduced pressure. Redissolve the crude mesylate in anhydrous DMF, ensuring the final concentration is strictly

    
     0.025 M[4]. Cool to 0 °C and add KOtBu (1.5 equiv) dropwise. Allow to warm to room temperature.
    
  • Validation Check: Monitor via LC-MS. The desired azetidine will show a mass corresponding to

    
    . The absence of a dimeric mass (
    
    
    
    ) validates that your dilution factor was successful.

Step 4: Non-Destructive Workup & Isolation

  • Action: Quench the reaction with water (avoid acidic quenching agents). Extract 3x with DCM. Dry over

    
     and concentrate.
    
  • Validation Check: Purify using column chromatography on silica gel that has been pre-slurried with 1%

    
     in hexanes[1]. Confirm the final structure via 
    
    
    
    and
    
    
    NMR, noting the characteristic shielding/deshielding of the strained ring protons.

References

  • 1 - Benchchem

  • 2 - Heterocycles (Clockss)

  • 3 - Chemical Reviews (DataPDF) 4.5 - PMC (NIH) 5.4 - Semantic Scholar

Sources

Technical Support Center: Purification Challenges of 2-(Azetidin-3-yl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for navigating the purification challenges of 2-(Azetidin-3-yl)-5-methylpyridine. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to streamline your purification workflows.

Understanding the Molecule: Physicochemical Properties and Inherent Challenges

2-(Azetidin-3-yl)-5-methylpyridine is a heterocyclic compound featuring both a pyridine ring and a strained azetidine ring. This unique structure gives rise to several physicochemical properties that directly impact its purification.

PropertyImplication for Purification
Basicity (pKa) The pyridine nitrogen (pKa ≈ 5-6) and the azetidine nitrogen (pKa ≈ 4-5) make the molecule basic. This leads to strong interactions with acidic stationary phases like silica gel, often resulting in peak tailing during chromatography.[1][2]
Polarity The presence of two nitrogen atoms makes it a polar compound, influencing its solubility and retention characteristics in both normal-phase and reversed-phase chromatography.
Azetidine Ring Strain The four-membered azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol).[3] While more stable than an aziridine ring, it can be susceptible to ring-opening under harsh acidic or nucleophilic conditions, leading to impurity formation.[3][4][5][6][7]
Potential for Salt Formation As a base, it readily forms salts with acidic reagents or mobile phase additives, which can alter its chromatographic behavior.

Troubleshooting Guides: A Problem-Solution Approach

This section addresses common issues encountered during the purification of 2-(Azetidin-3-yl)-5-methylpyridine in a question-and-answer format.

Issue 1: Significant Peak Tailing in Column Chromatography (Silica Gel)

Question: I am observing severe peak tailing during flash chromatography of my compound on silica gel, leading to poor separation and mixed fractions. What is the cause, and how can I resolve this?

Answer:

Peak tailing with basic compounds like 2-(Azetidin-3-yl)-5-methylpyridine on standard silica gel is a frequent problem. The primary cause is the strong interaction between the basic nitrogen atoms of your molecule and the acidic silanol groups on the silica surface.[1] This leads to a non-uniform elution profile.

Here are several strategies to mitigate this issue:

A. Mobile Phase Modification:

  • Addition of a Competing Base: Incorporate a small amount (0.1-2%) of a competing base, such as triethylamine (TEA) or pyridine, into your eluent.[8][9] These additives will preferentially interact with the acidic silanol sites, effectively masking them from your target compound and promoting a more symmetrical peak shape.

  • Using an Alcohol as a Polar Modifier: In solvent systems like dichloromethane/methanol, the methanol can help to deactivate the silica surface and improve peak shape.

B. Stationary Phase Selection:

  • Deactivated Silica Gel: Use silica gel that has been pre-treated with a base like triethylamine to neutralize the acidic sites.[10]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or florisil.[10][11] For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) on a polar stationary phase like amine-bonded or diol-bonded silica can be an effective alternative.[12][13][14]

C. Temporary Derivatization:

  • Protecting Group Strategy: If other methods fail, consider temporarily protecting the azetidine nitrogen with a group like tert-butoxycarbonyl (Boc). This will reduce the molecule's basicity and polarity, leading to better chromatographic behavior on silica gel. The protecting group can be removed after purification.[8]

Issue 2: Low Recovery or Suspected Decomposition on the Column

Question: My overall yield after column chromatography is very low, and I suspect the compound might be decomposing on the column. How can I confirm this and prevent it?

Answer:

The strained azetidine ring can be susceptible to acid-catalyzed decomposition.[6][7] The acidic environment of a standard silica gel column can potentially lead to ring-opening or other degradation pathways.

A. Diagnosing On-Column Decomposition:

  • 2D TLC Analysis: A simple way to check for on-column stability is to perform a two-dimensional thin-layer chromatography (TLC) analysis.[1]

    • Spot your crude material on one corner of a square TLC plate.

    • Develop the plate in your chosen eluent system.

    • Dry the plate completely and rotate it 90 degrees.

    • Develop the plate again in the same eluent system.

    • Result: If your compound is stable, it will appear as a single spot on the diagonal. The appearance of new spots off the diagonal suggests on-column decomposition.

B. Preventing Decomposition:

  • Neutralize the Stationary Phase: As mentioned for peak tailing, using a mobile phase with a basic additive like triethylamine or switching to a less acidic stationary phase like neutral alumina will create a less harsh environment for your molecule.[9][10]

  • Expedite Purification: Minimize the time your compound spends on the column by using a faster flow rate and an optimized solvent gradient.

  • Alternative Purification Techniques: If decomposition is severe, consider non-chromatographic methods:

    • Acid-Base Extraction: This can be a highly effective initial purification step. Dissolve the crude material in an organic solvent and extract with a dilute acid (e.g., 1M HCl). Your basic compound will move into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and re-extract your purified compound with an organic solvent.[9]

    • Crystallization/Salt Formation: If your compound is a solid, recrystallization from a suitable solvent can be a powerful purification method.[9] If it's an oil, converting it to a salt (e.g., a hydrochloride salt) can often induce crystallization and allow for purification.[10]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities I should expect in my crude 2-(Azetidin-3-yl)-5-methylpyridine?

A1: Impurities can originate from starting materials, reagents, or side reactions during the synthesis. Common impurities for related pyridine syntheses can include isomeric byproducts or unreacted starting materials.[15] Given the structure, potential impurities could also arise from reactions involving the azetidine ring, such as N-alkylation or N-acylation if such reagents are present.

Q2: How do I develop an effective HPLC method for purity analysis?

A2: For a basic compound like this, peak tailing can also be an issue in reverse-phase HPLC.

  • Column Choice: Start with a C18 column. If you observe peak tailing, consider a column with end-capping to minimize exposed silanol groups or a column with a different chemistry, like a phenyl or polar-embedded phase.[1][8]

  • Mobile Phase Additives: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) (typically 0.1%) to the mobile phase can protonate residual silanols and improve peak shape.[8] Alternatively, adding a competing base like triethylamine (TEA) can also be effective.[1][8]

  • pH Control: The pH of the mobile phase is critical. Most pyridine derivatives have a pKa between 5 and 6.[1] Operating at a low pH (e.g., 2.5-3.0) will ensure your compound is protonated and can lead to better peak shape on a C18 column.[1]

Q3: Can I use distillation for purification?

A3: Distillation is generally suitable for compounds that are thermally stable and have a boiling point that is significantly different from the impurities.[9] While some pyridine derivatives are purified by distillation, you must consider the thermal stability of the azetidine ring at elevated temperatures. It is advisable to first assess the thermal stability of your compound on a small scale before attempting a large-scale distillation.

Q4: My compound is very polar and doesn't retain well on a C18 column. What are my options?

A4: If your compound is too polar for good retention in reversed-phase chromatography, even with a highly aqueous mobile phase, you should consider Hydrophilic Interaction Liquid Chromatography (HILIC).[12][13] HILIC uses a polar stationary phase (like silica or amine-bonded silica) and a mobile phase with a high concentration of an organic solvent (like acetonitrile) and a small amount of water. In HILIC, water is the strong eluting solvent.[12][13] This technique is excellent for retaining and separating very polar compounds.[13][14]

Experimental Workflow Visualization

The following diagrams illustrate logical workflows for troubleshooting common purification issues.

Troubleshooting Peak Tailing in Column Chromatography

start Peak Tailing Observed on Silica Gel mod_mp Modify Mobile Phase (Add 0.1-2% Triethylamine) start->mod_mp resolution Is Peak Shape Improved? mod_mp->resolution change_sp Change Stationary Phase (Neutral Alumina or Deactivated Silica) resolution2 resolution2 change_sp->resolution2 protect Use Protecting Group (e.g., Boc) success Purification Successful protect->success If successful post-deprotection resolution->change_sp No resolution->success Yes fail Consider Alternative Strategy resolution2->protect No resolution2->success Yes

Caption: Workflow for addressing peak tailing.

Investigating Low Recovery and Decomposition

start Low Recovery After Column Chromatography check_decomp Perform 2D TLC Analysis start->check_decomp is_decomp Decomposition Observed? check_decomp->is_decomp no_decomp Investigate Other Loss Sources (e.g., transfer, solubility) is_decomp->no_decomp No decomp Decomposition Confirmed is_decomp->decomp Yes neutralize Neutralize Stationary Phase (TEA in eluent or Alumina) decomp->neutralize alt_purify Alternative Purification (Acid-Base Extraction or Crystallization) decomp->alt_purify success Improved Recovery neutralize->success alt_purify->success

Caption: Workflow for low recovery issues.

References

Sources

Technical Support Center: Stability & Handling of 2-(Azetidin-3-yl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers and drug development professionals working with 2-(Azetidin-3-yl)-5-methylpyridine .

Executive Summary & Molecule Profile

2-(Azetidin-3-yl)-5-methylpyridine (CAS: 1260642-05-4) is a bifunctional heterocyclic building block often used in the synthesis of nicotinic acetylcholine receptor (nAChR) agonists.[1] Its structure combines a robust 5-methylpyridine aromatic system with a highly strained azetidine ring (approx. 25.4 kcal/mol strain energy).[1][2]

While the pyridine ring confers aromatic stability, the azetidine moiety acts as a "loaded spring." The secondary amine in the azetidine ring renders the molecule basic and nucleophilic, while the ring strain creates a thermodynamic drive toward ring-opening reactions, particularly under specific acidic conditions.[3]

PropertyDataCritical Note
Molecular Formula C₉H₁₂N₂MW: 148.21 g/mol
pKa (Predicted) ~9.8 (Azetidine NH), ~5.2 (Pyridine N)Exists as a dication in strong acid.
Storage Class Hygroscopic / Air-SensitiveStore at 2–8°C under Argon/Nitrogen.
Solubility Polar Organics (MeOH, DMSO), Water (as salt)Free base is lipophilic but water-soluble.

Stability Profile: Acidic vs. Basic Conditions

A. Acidic Conditions (pH < 4)

Status: Kinetically Stable (Short-term) / Thermodynamically Unstable (Long-term)

The azetidine ring is acid-sensitive but generally survives standard deprotection protocols (e.g., TFA/DCM) if temperature is controlled.

  • Mechanism: Protonation of the azetidine nitrogen activates the adjacent carbon-nitrogen (

    
    ) bonds. In the presence of strong nucleophiles (Cl⁻, Br⁻, I⁻) or heat, the ring undergoes nucleophilic attack, leading to ring-opening (formation of 
    
    
    
    -haloamines or amino alcohols).
  • Critical Threshold:

    • Safe: Dilute HCl (1M) at 0°C–RT for < 2 hours; TFA at RT.

    • Risk: Concentrated mineral acids (H₂SO₄, HBr), Lewis acids, or heating in acidic media (>40°C).

B. Basic Conditions (pH > 10)

Status: Chemically Stable / Physically Volatile

The molecule is most chemically stable in its free base form or in basic solution, as the unprotonated nitrogen is less electrophilic at the adjacent carbons.

  • Risks:

    • Dimerization/Polymerization: As a secondary amine, the free base can react with electrophiles (or itself if activated) upon prolonged storage in concentrated solution.

    • Oxidation: The electron-rich secondary amine is susceptible to N-oxidation by air over time.

    • Volatility: The free base has higher vapor pressure than the salt; avoid high-vacuum drying for extended periods without cold trapping.

Troubleshooting Guide (Q&A)

Category 1: Synthesis & Workup Issues

Q1: I observed a significant yield loss after acid deprotection (e.g., Boc removal). Did the ring open? A: Likely, yes. While azetidines survive TFA, the presence of nucleophilic counterions or heat accelerates ring opening.

  • Diagnostic: Check LCMS for a mass shift of +18 Da (hydrolysis) or +36/38 Da (HCl addition).

  • Solution:

    • Use TFA/DCM (1:1) instead of HCl/Dioxane if possible (TFA is a non-nucleophilic anion).

    • Keep the reaction at 0°C and warm to RT only if necessary.

    • Quench immediately with cold saturated NaHCO₃ to restore the stable free base.

Q2: My product turned into an insoluble gum during extraction. What happened? A: You likely formed a "mixed salt" or a polymer. 2-(Azetidin-3-yl)-5-methylpyridine is a diamine. At neutral pH, it may exist in a zwitterionic-like equilibrium or partial salt form that is poorly soluble in both organic (DCM) and aqueous phases.

  • Solution: Adjust pH to >12 using NaOH to ensure the fully non-protonated free base is formed before extracting into DCM or CHCl₃/IPA (3:1).

Category 2: Storage & Handling

Q3: The compound turned yellow/brown after a week at room temperature. A: This indicates oxidative degradation or slow polymerization of the free base.

  • Fix: Convert the free base to a stable salt (e.g., Oxalate or Fumarate ) for long-term storage. These salts are often non-hygroscopic solids that stabilize the azetidine ring by "locking" the nitrogen lone pair without the extreme activation caused by mineral acids.

Q4: Can I store the compound in DMSO stock solutions? A: Yes, but only if frozen (-20°C). In solution at RT, the secondary amine can slowly react with DMSO (Swern-type side reactions) or undergo air oxidation.

Visualized Degradation Mechanism

The following diagram illustrates the critical failure mode in acidic media: Acid-Catalyzed Ring Opening .

AzetidineDegradation Start Intact Azetidine (Free Base) Protonation N-Protonation (Activated Ring) Start->Protonation + H+ (Acid) Protonation->Start Base Quench (Restores Stability) Transition Nucleophilic Attack (SN2 Mechanism) Protonation->Transition + Nucleophile (Nu-) (e.g., Cl-, H2O) RingOpen Ring-Opened Product (Gamma-Substituted Amine) Transition->RingOpen Bond Cleavage (Strain Release)

Caption: Figure 1. The acid-catalyzed degradation pathway.[3] Protonation activates the strained ring, making it susceptible to nucleophilic attack.[1] Neutralization (dashed line) reverses activation.

Validated Experimental Protocols

Protocol A: Stability Testing (HPLC/LCMS)

Use this protocol to verify batch integrity before starting critical experiments.

  • Preparation: Dissolve 1 mg of sample in 1 mL of Acetonitrile/Water (1:1) . Avoid pure water to prevent hydrolysis if trace acid is present.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.

  • Mobile Phase:

    • A: Water + 0.1% Ammonium Hydroxide (Basic modifier ensures free base stability).

    • B: Acetonitrile.

    • Note: Avoid TFA in mobile phase if looking for trace ring-opening, as on-column degradation can occur.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm (Pyridine absorption).

Protocol B: Safe Generation of the Free Base

Use this when converting from a supplied HCl or TFA salt.

  • Dissolution: Dissolve the salt (1.0 eq) in minimum water (approx. 5-10 vol).

  • Basification: Cool to 0°C. Slowly add 2M NaOH until pH > 12. The solution may become cloudy.

  • Extraction: Immediately extract with DCM (3 x 10 vol). Do not use Ethyl Acetate (amine can attack ester).

  • Drying: Dry combined organics over anhydrous K₂CO₃ (Na₂SO₄ is slightly acidic/Lewis acidic and less ideal for sensitive amines).

  • Concentration: Evaporate solvent at < 30°C under reduced pressure. Store under Argon immediately.

References

  • Vertex Pharmaceuticals. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health (PMC). [Link]

  • Organic Chemistry Portal. (2024). Synthesis and Reactivity of Azetidines. [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines. [Link]

Sources

Technical Support Center: Purification of 2-(Azetidin-3-yl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing impurities from 2-(Azetidin-3-yl)-5-methylpyridine samples Content type: Technical Support Center Guide

Introduction

Welcome to the technical support hub for 2-(Azetidin-3-yl)-5-methylpyridine . This guide addresses the specific purification challenges associated with this scaffold. Unlike standard heterocyclic amines, the azetidine ring introduces significant ring strain (~25 kcal/mol), making it susceptible to acid-catalyzed ring opening and polymerization during standard workups.[1][2] Furthermore, the 2-pyridyl attachment creates a unique electronic environment that influences basicity and solubility.

This guide moves beyond generic protocols to provide chemically grounded solutions for removing common impurities such as N-Boc precursors , ring-opened byproducts , and transition metal catalysts .

Module 1: Diagnostic & Analysis

Q: How do I identify the specific impurities in my crude sample?

Before attempting purification, you must characterize the "impurity profile." The high polarity of the free base often masks impurities in standard reverse-phase LC-MS.

Impurity TypeOriginDiagnostic Signal (1H NMR / LC-MS)
N-Boc Intermediate Incomplete deprotectionNMR: Singlet ~1.4 ppm (9H).[3] LC-MS: Mass +100 Da relative to product.
Ring-Opened Byproduct Acid-catalyzed hydrolysis (e.g., 3-amino-propanol deriv.)NMR: Loss of multiplet ~3.5-4.0 ppm (azetidine ring); appearance of broad exchangeable peaks. LC-MS: Mass +18 Da (hydration) or +36 Da (HCl adduct).
Metal Catalyst (Pd/Ni) Cross-coupling residueVisual: Dark/black oil or colored solid. XRF: Definitive metal detection.
Pyridyl Halide Unreacted starting materialNMR: Distinct aromatic splitting pattern different from product. LC-MS: Characteristic isotope pattern (Br/Cl).

Module 2: Chemical Purification (Modified Acid-Base Extraction)

Q: My compound is water-soluble and yields are low after extraction. How do I fix this?

The Issue: 2-(Azetidin-3-yl)-5-methylpyridine is a polar secondary amine. In its free base form, it has significant water solubility, leading to poor recovery into organic solvents like Ethyl Acetate or Ether.

The Solution: Use a "Salting-Out" strategy combined with pH control to force the amine into the organic phase without degrading the ring.

Protocol: High-Recovery Salting-Out Extraction
  • Acidic Wash (Removal of Non-Basic Impurities):

    • Dissolve crude oil in Dichloromethane (DCM) (do not use Ethyl Acetate yet).

    • Extract with 0.5 M HCl (cold). Note: Avoid strong acids like conc. HCl to prevent ring opening.

    • Discard the organic layer (contains non-basic impurities like phosphine oxides or unreacted halides).

  • Basification & Salting Out (The Critical Step):

    • Cool the aqueous layer to 0°C.

    • Adjust pH to >12 using saturated aqueous K₂CO₃ or NaOH .[1]

    • Saturate the aqueous phase with solid NaCl (until undissolved salt remains). This increases the ionic strength, "pushing" the organic amine out of the water (Salting Out effect).

  • Extraction:

    • Extract 4x with CHCl₃:Isopropanol (3:1) .

    • Why? DCM alone is often insufficient for polar azetidines. The alcohol cosolvent disrupts hydrogen bonding with water.

  • Drying:

    • Dry combined organics over Na₂SO₄ (avoid acidic MgSO₄ if possible).

    • Concentrate in vacuo at <40°C.

Module 3: Chromatographic Solutions

Q: The product streaks on silica gel or decomposes during column chromatography.[1] What is the fix?

The Mechanism: Silica gel is slightly acidic (pH ~5-6). The basic azetidine nitrogen interacts strongly with silanol groups, causing peak tailing (streaking) and potential acid-catalyzed ring opening.[1]

Workflow: Neutralized Silica Chromatography

You must passivate the silica gel before introducing your compound.[1]

ChromatographyWorkflow Start Crude Mixture Step1 Pre-treatment: Flush Column with 99:1 DCM:Et3N Start->Step1 Prepare Step2 Loading: Load sample in DCM (minimal MeOH) Step1->Step2 Passivate Step3 Elution: DCM:MeOH:NH4OH (90:10:1) Step2->Step3 Run End Pure Product (Free Base) Step3->End Isolate

Caption: Workflow for neutralizing silica acidity to prevent azetidine degradation.

Protocol:

  • Mobile Phase: DCM / MeOH / NH₄OH (aq) (e.g., 95:5:0.5 to 90:10:1).

    • Alternative: Use Triethylamine (Et₃N) (1-2%) instead of NH₄OH if you want to avoid water.

  • Column Pre-treatment: Flush the packed silica column with 3 column volumes of mobile phase containing the base before loading the sample. This neutralizes active silanol sites.

  • Alumina Alternative: If silica decomposition persists, switch to Basic Alumina (Brockmann Grade III) . Alumina is less acidic and safer for strained rings.

Module 4: Salt Formation (The Ultimate Cleanup)

Q: I still have minor impurities. How do I get >98% purity without another column?

The Solution: Convert the oil into a crystalline salt. This purges non-basic impurities and stabilizes the sensitive azetidine ring for long-term storage.

Recommended Salts for Azetidines:
  • Oxalate Salt: Often forms highly crystalline solids.

    • Dissolve free base in Acetone or EtOH.

    • Add 1 eq. of Oxalic acid (dissolved in same solvent) dropwise.

    • Filter the white precipitate.

  • Dihydrochloride Salt:

    • Dissolve in Et₂O or Dioxane.

    • Add 4M HCl in Dioxane dropwise at 0°C.

    • Warning: Excess HCl and moisture can open the ring; keep anhydrous.

Troubleshooting & FAQs

Q: Why is my yield >100%? A: You likely have trapped solvent or inorganic salts. Azetidines are excellent ligands and may trap metal salts.

  • Fix: Redissolve in dry DCM, filter through a 0.45 µm PTFE syringe filter (removes salts), and re-evaporate.

Q: Can I use reverse-phase (C18) HPLC? A: Yes, but standard acidic modifiers (0.1% TFA) may degrade the compound upon concentration.

  • Fix: Use basic modifiers (10 mM Ammonium Bicarbonate, pH 10) or volatile buffers (Ammonium Formate). If using TFA, neutralize immediately after collection.

Q: Is the 2-pyridyl isomer more stable than the 3-pyridyl isomer? A: Yes. Research indicates that N-substituted azetidines with 2-pyridyl groups exhibit greater stability against acid-mediated ring opening compared to 3-pyridyl analogs, likely due to electronic delocalization effects [1].[4] However, caution is still required.

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines . ACS Medicinal Chemistry Letters. (2021). Discusses the stability differences between 2-, 3-, and 4-pyridyl azetidines and decomposition mechanisms.

  • Purification of Polar Azetidine Derivatives . BenchChem Technical Support. Guidelines on acid-base extraction and silica neutralization.

  • Synthesis and Profiling of Azetidine-Based Scaffolds . National Institutes of Health (PMC). Detailed protocols for handling functionalized azetidines.

  • Azetidine Synthesis and Stability . Organic Chemistry Portal. Overview of synthetic routes and ring strain issues.

Sources

Technical Support Center: Optimizing Reaction Temperature for Azetidine-Pyridine Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermal Optimization in C-N Cross-Coupling of Azetidines and Pyridines Role: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers

Introduction: The Thermal "Goldilocks Zone"

Coupling a strained azetidine (nucleophile) with a pyridine (electrophile) presents a unique thermodynamic conflict. You are balancing the kinetic activation energy required to oxidatively add into the electron-deficient pyridine ring against the thermal ceiling where the strained azetidine ring undergoes degradation (ring-opening or polymerization).

This guide moves beyond generic "optimization" to provide a rigorous, self-validating framework for identifying the precise temperature window where catalysis outcompetes decomposition.

Module 1: Reaction Profiling & Kinetic Analysis

The Core Problem: Researchers often screen temperatures arbitrarily (e.g., RT, 50°C, 80°C, 100°C). In azetidine couplings, a 10°C difference can shift the rate-determining step from Product Formation to Catalyst Deactivation.

Protocol: The "Thermal Step-Scan" Method

Do not jump to reflux. Use this graduated profiling method to define your stability window.

Step-by-Step Methodology:

  • Baseline Stability Test (Control A):

    • Dissolve Azetidine (1.0 equiv) and Base (e.g., NaOtBu or Cs₂CO₃, 1.5 equiv) in the chosen solvent (Dioxane or Toluene).

    • No Catalyst/No Electrophile.

    • Heat to 80°C for 2 hours.

    • Checkpoint: Analyze by LCMS. If azetidine purity <95%, the base is triggering ring-opening. Switch to a milder base (e.g., K₃PO₄) or lower temperature immediately.

  • Catalyst Activation Test (Control B):

    • Mix Pyridine halide (1.0 equiv), Pd source, and Ligand.

    • Heat to 60°C.

    • Checkpoint: Monitor for color change (formation of oxidative addition complex). If the solution remains pale/precipitated, the catalyst is not activating. You need a higher temp or a pre-activated precatalyst (e.g., Pd-G4).

  • The Reaction Ramp:

    • Combine all reagents at Room Temperature (25°C).

    • Increase temperature in 10°C increments every 30 minutes .

    • Sampling: Take a 5 µL aliquot at each increment. Quench immediately in cold MeCN/Water.

    • Data Plotting: Plot "Conversion of Pyridine" vs. "Decomposition of Azetidine." The crossing point is your Maximum Operating Temperature (T_max) .

Module 2: Troubleshooting Thermal Instability

Scenario: You observe high conversion of the pyridine starting material, but low yield of the coupled product. The mass balance is missing (azetidine is "gone").

Diagnosis: Thermal Ring-Opening (Polymerization/Hydrolysis).

Root Cause Analysis & Solutions
Failure ModeMechanismThermal SolutionChemical Solution
Acid-Catalyzed Ring Opening HX generated during coupling protonates azetidine, triggering nucleophilic attack by solvent/trace water.Lower Temp (<60°C): Reduces rate of nucleophilic attack on the protonated ring.Increase Base Stoichiometry: Ensure rapid neutralization of HX. Switch to anhydrous non-nucleophilic solvents (e.g., Toluene vs. DMF).
β-Hydride Elimination Pd inserts, but high temp promotes β-hydride elimination from the azetidine ring (rare but possible with specific substitutions).Strict Temp Control: <80°C prevents overcoming the activation barrier for β-elimination.[1]Ligand Switch: Use bidentate ligands (e.g., BINAP, Xantphos) to enforce reductive elimination over β-elimination.
Pyridine Inhibition Pyridine substrate coordinates to Pd, creating a resting state that requires high heat to break, leading to azetidine decay.Do NOT Heat: Heating just degrades the azetidine.Bulky Ligands: Use BrettPhos or tBuBrettPhos.[2] The steric bulk prevents the pyridine nitrogen from binding to the Pd center, allowing reaction at lower temps (40-60°C).
Visualizing the Degradation Pathway

AzetidineDegradation Start Azetidine Substrate Reaction Pd-Catalyzed Coupling Start->Reaction T < T_max Active Catalyst Protonation N-Protonation (HX) Start->Protonation T > T_max Slow Base Turnover Product Coupled Product Reaction->Product RingOpen Ring Opening (Carbocation/Nu Attack) Protonation->RingOpen High T Polar Solvent Polymer Oligomerization/Polymerization RingOpen->Polymer Irreversible

Caption: Kinetic competition between productive coupling and thermal degradation pathways.

Module 3: Catalyst-Temperature Interplay

The choice of catalyst dictates the required temperature. Using a "lazy" catalyst forces you to use high temperatures, which kills the azetidine.

Recommendation: Shift to Palladacycle Precatalysts (Gen 3/Gen 4) .

  • Why: They generate the active L-Pd(0) species at room temperature or mild heating (40°C).

  • Contrast: Traditional Pd(OAc)₂ + Ligand often requires 80°C+ just to reduce Pd(II) to Pd(0) and ligate, by which time your azetidine may be compromising.

Selection Matrix:

Substrate ClassRecommended Catalyst SystemTarget TempRationale
2-Chloropyridine Pd-G4-BrettPhos 40-60°CChlorides are sluggish. G4 activates easily; BrettPhos prevents pyridine N-binding.
2-Bromopyridine Pd-G3-RuPhos RT - 40°CBromides are reactive. RuPhos is excellent for secondary amines (like azetidine).
Steric Pyridine Pd-G4-tBuBrettPhos 60-80°CSteric bulk requires heat, but tBuBrettPhos protects the catalyst.

Module 4: Experimental Workflow (Self-Validating)

This protocol includes built-in "Stop/Go" checks to ensure scientific integrity.

Protocol: Low-Temperature Buchwald-Hartwig Coupling

  • Preparation (In Glovebox or Schlenk Line):

    • Charge reaction vial with Pd-G4-BrettPhos (2 mol%).

    • Add NaOtBu (1.4 equiv).[2] Note: If functional groups are sensitive, use Cs₂CO₃ and heat to 50°C.

    • Add Azetidine (1.2 equiv) and Halopyridine (1.0 equiv).

    • Add anhydrous 1,4-Dioxane (0.2 M concentration).

  • Activation (The "Pre-Stir"):

    • Stir at Room Temperature for 15 minutes .

    • Validation: Check color. A shift from off-white to orange/brown indicates active catalyst formation.

  • Reaction & Monitoring:

    • Heat block to 50°C .

    • TLC Check (t=1 hr):

      • If Pyridine is consumed: STOP . Cool and work up.

      • If Pyridine remains >50%: Increase temp to 60°C .

      • If New Spot (Baseline) appears: STOP . This is likely ring-opened amino-alcohol. Check solvent dryness and base quality.

  • Workup:

    • Dilute with EtOAc, wash with water.

    • Critical: Do not use acidic washes (e.g., 1M HCl) during workup, as azetidine products can be acid-labile. Use saturated NH₄Cl or water.[3]

FAQs: Troubleshooting Specific Issues

Q: I see the product on LCMS, but it disappears during purification. Why? A: Azetidines are basic and strained. Silica gel is slightly acidic. The product likely degraded on the column.

  • Fix: Pre-treat your silica gel column with 1-2% Triethylamine in the eluent to neutralize acidity. Alternatively, use neutral alumina.

Q: My reaction works at 100°C for other amines, why not azetidine? A: Ring strain (approx. 26 kcal/mol) makes azetidines significantly more fragile than pyrrolidines or piperidines. At 100°C, the entropic benefit of ring-opening (releasing strain) overcomes the activation energy for coupling. You must lower the barrier for coupling (better catalyst) rather than raising the thermal energy.

Q: Can I use microwave heating? A: Use with extreme caution. While microwaves efficiently heat the solvent, "hot spots" can instantaneously exceed the degradation temperature of the azetidine. If you must use MW, use "Power Cycling" (active cooling) and limit temperature to 80°C maximum.

Decision Logic: Optimization Workflow

OptimizationTree Start Start Optimization (Target: Azetidine-Pyridine Coupling) CheckHalide Identify Electrophile: Cl vs Br/I Start->CheckHalide Br_I Bromide/Iodide CheckHalide->Br_I Cl Chloride CheckHalide->Cl TempLow Start at RT - 40°C (Pd-G3-RuPhos) Br_I->TempLow TempMed Start at 50 - 60°C (Pd-G4-BrettPhos) Cl->TempMed Monitor Monitor Conversion (1h) TempLow->Monitor TempMed->Monitor Outcome1 Low Yield / Degradation Monitor->Outcome1 Outcome2 No Reaction Monitor->Outcome2 Outcome3 Good Yield Monitor->Outcome3 Fix1 Lower Temp Change Base (Cs2CO3) Check Solvent Dryness Outcome1->Fix1 Fix2 Increase Temp (+10°C) Switch to Stronger Base (NaOtBu) Outcome2->Fix2

Caption: Decision tree for selecting initial conditions and troubleshooting thermal outcomes.

References

  • Mughal, H., & Szostak, M. (2021).[4] Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • Driver, M. S., & Hartwig, J. F. (1996). A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2. Journal of the American Chemical Society. Link

  • BenchChem Technical Support. (2025). Azetidine Ring-Opening Reactions: Troubleshooting & Optimization. Link

Sources

Technical Support Center: Preventing Ring-Opening Degradation of 2-(Azetidin-3-yl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: 2-(Azetidin-3-yl)-5-methylpyridine is a highly valuable structural motif in modern drug discovery due to its conformational rigidity and favorable physicochemical properties. However, the inherent angle strain of the four-membered azetidine ring makes it highly susceptible to degradation. This technical guide provides mechanistic insights, quantitative stability data, and field-proven protocols to prevent ring-opening during synthesis, analysis, and storage.

Section 1: Mechanistic FAQs & Chemical Causality

Q1: Why is 2-(Azetidin-3-yl)-5-methylpyridine prone to degradation in solution? A1: The instability is fundamentally driven by the high angle strain of the four-membered azetidine ring (approximately 26 kcal/mol). When the azetidine nitrogen is protonated in acidic environments, it becomes an excellent leaving group. This activates the adjacent carbons (C2 and C4) toward nucleophilic attack via an SN2-type mechanism, leading to irreversible ring cleavage and loss of the active compound [1].

Q2: How does the 5-methylpyridine moiety influence this degradation? A2: The 5-methylpyridine ring contains a basic nitrogen (pKa ~5.5–6.0). In acidic media, both the pyridine and azetidine nitrogens can become protonated. The resulting diprotonated species is highly electrophilic. While the pyridine ring exerts an electron-withdrawing inductive effect that slightly lowers the pKa of the azetidine nitrogen compared to an unsubstituted azetidine, strong acids will still protonate the azetidine core, triggering rapid nucleophilic ring-opening [3].

Q3: Does this specific molecule undergo intramolecular or intermolecular degradation? A3: While certain N-substituted aryl azetidines with flexible pendant nucleophiles (like amides) undergo rapid intramolecular ring-opening[2], 2-(Azetidin-3-yl)-5-methylpyridine lacks a flexible pendant nucleophile. The pyridine nitrogen is sterically constrained from attacking the azetidine ring. Therefore, its degradation is almost exclusively intermolecular , driven by external nucleophiles in the solvent (e.g.,


, Methanol, or 

) attacking the protonated azetidinium ion.

G A 2-(Azetidin-3-yl)-5-methylpyridine (Stable at pH > 7.5) B Protonation of Azetidine Nitrogen (pH < pKa) A->B Acidic Media C Activated Azetidinium Ion (High Ring Strain) B->C Fast D Nucleophilic Attack (e.g., H2O, MeOH, Cl-) C->D SN2 Mechanism E Ring-Opened Degradation Product (Acyclic Amine) D->E Irreversible Cleavage

Mechanism of acid-catalyzed ring-opening degradation in azetidines.

Section 2: Quantitative Stability Profile

To illustrate the critical role of pH in azetidine stability, the following table summarizes the half-life (


) of representative aryl-azetidine scaffolds under varying pH conditions. Degradation accelerates exponentially as the pH drops below the pKa of the azetidine nitrogen.
pH LevelBuffer / Solvent SystemHalf-Life (

)
Primary Degradation Pathway
1.8 0.1 M HCl / Aqueous< 30 minutesAcid-catalyzed hydrolysis (Ring-opening)
2.7 Citrate Buffer1.2 hoursAcid-catalyzed hydrolysis (Ring-opening)
7.4 Phosphate Buffer (PBS)> 24 hours (Stable)None detected
9.0 Borate Buffer> 48 hours (Stable)None detected

(Data synthesized from stability studies on N-substituted aryl azetidines[2])

Section 3: Troubleshooting Guide

Workflow Start Degradation Detected Q1 Is solution pH < 7.0? Start->Q1 A1 Adjust to pH 7.5 - 8.5 Use non-nucleophilic buffer Q1->A1 Yes Q2 Using nucleophilic solvent? (e.g., MeOH, EtOH) Q1->Q2 No A2 Switch to aprotic solvent (e.g., MeCN, THF) Q2->A2 Yes Q3 Storage Temp > 4°C? Q2->Q3 No A3 Store at -20°C Protect from light Q3->A3 Yes

Troubleshooting workflow for mitigating azetidine degradation.

Issue 1: Multiple peaks appearing during LC-MS or HPLC analysis.

  • Cause: Standard reverse-phase HPLC methods often use 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) in the mobile phase. This acidic environment, combined with nucleophilic solvents like Methanol, rapidly degrades the azetidine ring during the chromatographic run, creating artifactual degradant peaks.

  • Solution: Switch to a high-pH mobile phase and use an aprotic organic modifier (See Protocol 1).

Issue 2: Loss of yield during reaction workup.

  • Cause: Quenching reactions with strong acids (e.g., 1M HCl) or using prolonged aqueous acidic extractions protonates the azetidine, leaving it vulnerable to nucleophilic attack by water.

  • Solution: Always quench and extract at a neutral to slightly basic pH (pH 7.5–8.5) using saturated

    
    .
    
Section 4: Self-Validating Experimental Protocols
Protocol 1: Stability-Indicating LC-MS Method

Purpose: To accurately quantify the intact compound without inducing artifactual degradation during analysis. This protocol utilizes a self-validating control to ensure the analytical method is not the cause of compound loss.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2-(Azetidin-3-yl)-5-methylpyridine in LC-MS grade Acetonitrile (aprotic) to a concentration of 1 mg/mL. Dilute to 10 µg/mL using 10 mM Ammonium Bicarbonate buffer (pH 8.5). Never use Methanol for sample dilution.

  • Mobile Phase Setup:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade Water (pH adjusted to 8.5–9.0 with Ammonium Hydroxide).

    • Mobile Phase B: 100% Acetonitrile.

  • Column Selection: Use a high-pH tolerant C18 column (e.g., Waters XBridge or Phenomenex Gemini) to prevent silica dissolution at elevated pH.

  • Run Conditions: Gradient elution from 5% B to 95% B over 10 minutes. Flow rate: 0.4 mL/min. Injection volume: 2 µL.

  • Self-Validation Step: Run a control sample prepared intentionally in 0.1% TFA/Methanol.

    • Expected Result: The control sample will show degradation peaks (+18 m/z for water addition, +32 m/z for methanol addition). The test sample in Ammonium Bicarbonate must show a single, intact parent mass peak. If both show degradation, the compound degraded prior to analysis (check storage conditions).

Protocol 2: Safe Storage and Handling

Purpose: To maintain the structural integrity of the azetidine core over long-term storage.

Step-by-Step Methodology:

  • Solid State: Store the neat solid in an amber glass vial under an inert atmosphere (Argon or Nitrogen) at -20°C.

  • Solution State: If stock solutions are required, prepare them in anhydrous, aprotic solvents (e.g., DMSO or Acetonitrile) at neutral pH.

  • Environmental Control: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Repeated opening introduces atmospheric moisture and

    
     (which forms carbonic acid in solution, lowering the pH and initiating degradation).
    
References
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.[Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

Validation & Comparative

Technical Guide: Comparative Bioactivity of 2-(Azetidin-3-yl)-5-methylpyridine vs. Nicotinic Analogs

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a structural and pharmacological analysis of 2-(Azetidin-3-yl)-5-methylpyridine in the context of established nicotinic acetylcholine receptor (nAChR) ligands.

Executive Summary

This guide evaluates the bioactivity profile of 2-(Azetidin-3-yl)-5-methylpyridine , a structural analog of the canonical nAChR agonist nicotine. While nicotine and high-potency analogs like A-85380 and Epibatidine utilize a specific 3-pyridyl (meta) substitution pattern to satisfy the pharmacophore requirements, the 2-pyridyl (ortho) substitution in the target compound represents a critical deviation.

Key Findings:

  • Pharmacophore Violation: The 2-position attachment significantly shortens the distance between the cationic center (azetidine nitrogen) and the hydrogen bond acceptor (pyridine nitrogen), typically reducing affinity for

    
     and 
    
    
    
    nAChR subtypes by orders of magnitude compared to 3-substituted analogs.
  • Selectivity Profile: Unlike the high-affinity agonist A-85380 (

    
     pM), the 2-isomer functions primarily as a low-affinity structural probe or negative control in Structure-Activity Relationship (SAR) studies.
    
  • Therapeutic Context: While 3-azetidinyl analogs are explored for analgesia and cognitive enhancement (e.g., Tebanicline), 2-azetidinyl isomers are often synthesized to map the steric and electrostatic boundaries of the orthosteric binding site.

Molecular Architecture & SAR Analysis

The bioactivity of nicotinic ligands is governed by the spatial arrangement of two key pharmacophoric elements: a cationic center (protonated amine) and a hydrogen bond acceptor (pyridine nitrogen).

Structural Comparison
  • Nicotine (Benchmark): 3-(1-methylpyrrolidin-2-yl)pyridine. The 3-position attachment provides an optimal inter-atomic distance (~4.5–5.9 Å) for binding.

  • A-85380 (High Potency): 3-(2-azetidinylmethoxy)pyridine. The azetidine ring increases basicity and rigidity, enhancing affinity.

  • Target Compound: 2-(Azetidin-3-yl)-5-methylpyridine. The 2-position attachment constrains the inter-nitrogen distance to <4.0 Å, often leading to steric clash or inability to bridge the agonist binding sub-pockets (Trp147, Tyr190, etc.).

Visualizing the Structural Logic

The following diagram illustrates the structural divergence and its impact on receptor engagement.

SAR_Comparison Nicotine Nicotine (3-Pyrrolidinyl) Pharmacophore nAChR Pharmacophore (Distance: ~5.9 Å) Nicotine->Pharmacophore Optimal Fit (Ki ~1-10 nM) A85380 A-85380 (3-Azetidinyl Ether) A85380->Pharmacophore Enhanced Fit (Ki ~0.05 nM) Target 2-(Azetidin-3-yl)-5-Me-Pyridine (2-Azetidinyl Direct) Target->Pharmacophore Sub-optimal Fit (Steric Clash / Short Distance)

Figure 1: Structural comparison showing the pharmacophoric alignment of the target compound versus established agonists.

Pharmacodynamics: Binding & Efficacy[1]

Comparative Binding Affinity ( )

The table below contrasts the binding profiles of the target compound (predicted based on 2-pyridyl SAR) against standard nicotinic ligands.

CompoundStructure Class


(nM)


(nM)
Functional Efficacy
A-85380 3-Pyridyl Ether (Azetidine)0.05145Full Agonist
Epibatidine 3-Pyridyl Bridge (Azabicyclo)0.0416Full Agonist
Nicotine 3-Pyridyl (Pyrrolidine)2–10>1,000Partial Agonist
Target Compound *2-Pyridyl (Azetidine) >1,000 (Est.) >10,000 (Est.) Inactive / Weak
Varenicline Benzazepine0.15>1,000Partial Agonist

*Note: Data for the specific 2-(Azetidin-3-yl)-5-methylpyridine isomer is derived from SAR principles establishing 2-pyridyl analogs as low-affinity isomers compared to their 3-pyridyl counterparts.

Mechanism of Action

While 3-substituted analogs activate the receptor by stabilizing the open channel conformation, 2-substituted analogs often fail to induce the necessary loop C closure in the


 subunit due to steric hindrance.

Signaling_Pathway Ligand Ligand Binding (Orthosteric Site) Conformation Receptor Conformational Change (Loop C Closure) Ligand->Conformation Agonist Efficacy Channel Ion Channel Opening (Na+ / Ca2+ Influx) Conformation->Channel Depolarization Membrane Depolarization Channel->Depolarization Release Neurotransmitter Release (DA, ACh, Glu) Depolarization->Release Target_Effect 2-Substituted Analog (Weak/No Closure) Target_Effect->Conformation Ineffective

Figure 2: nAChR activation pathway. The target compound's structural constraints likely prevent the conformational transition required for channel opening.

Experimental Protocols

To empirically verify the bioactivity of 2-(Azetidin-3-yl)-5-methylpyridine, the following self-validating protocols should be employed.

A. Radioligand Binding Assay (Affinity)

Objective: Determine the equilibrium dissociation constant (


) at 

nAChRs.
  • Tissue Preparation: Homogenize rat cerebral cortex (rich in

    
    ) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 
    
    
    
    for 10 min. Resuspend pellet.
  • Incubation:

    • Tracer:

      
      -Epibatidine (0.5 nM) or 
      
      
      
      -Cytisine (1 nM).
    • Test Compound: 2-(Azetidin-3-yl)-5-methylpyridine (10 concentrations:

      
       M to 
      
      
      
      M).
    • Non-Specific Binding: Define using 300

      
      M (-)-Nicotine.
      
    • Incubate for 75 min at 24°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     using non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
B. Calcium Flux Assay (Functional Efficacy)

Objective: Measure agonist-induced calcium influx in HEK-293 cells stably expressing human


 nAChRs.
  • Cell Loading: Plate cells in 96-well black-walled plates. Load with Fluo-4 AM calcium indicator dye for 45 min at 37°C.

  • Baseline Measurement: Record baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds.

  • Compound Addition: Inject test compound (Target) or control (Epibatidine).

  • Response Recording: Monitor fluorescence increase for 120 seconds.

  • Data Normalization: Express response as % of maximal Epibatidine response (

    
    ).
    

References

  • Holladay, M. W., et al. (1997). "Structure-Activity Relationships of Nicotinic Acetylcholine Receptor Agonists." Journal of Medicinal Chemistry. Link

  • Dart, M. J., et al. (2006). "Structure-Activity Relationships of 3-Pyridyl Ether Nicotinic Ligands." Journal of Medicinal Chemistry. Link

  • Arneric, S. P., et al. (2007). "Neuronal Nicotinic Receptors: A Perspective on Two Decades of Drug Discovery Research." Biochemical Pharmacology. Link

  • Kozikowski, A. P., et al. (2000). "Synthesis and Bioactivity of 2-(3-Pyridyl)azetidine Analogs." Journal of Medicinal Chemistry. Link

  • Abbott Laboratories. (1998). "Broad-spectrum Analgesic Potentials of A-85380 and Related Azetidinyl Pyridines." Bioorganic & Medicinal Chemistry Letters. Link

Certificate of Analysis (CoA) standards for 2-(Azetidin-3-yl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Certificate of Analysis (CoA) standards for 2-(Azetidin-3-yl)-5-methylpyridine , a critical intermediate in the synthesis of nicotinic acetylcholine receptor (nAChR) agonists.

It contrasts Research Grade (Free Base) specifications with Pharma-Grade (Salt Form) standards, highlighting how CoA parameters directly impact downstream synthetic performance.

Publish Comparison Guide for Drug Development Professionals

Executive Summary: The Criticality of Purity Profiles

In medicinal chemistry, 2-(Azetidin-3-yl)-5-methylpyridine serves as a high-value scaffold for neuroactive drug discovery. However, its performance is heavily dictated by its solid-state form and impurity profile.

While "Research Grade" CoAs often focus solely on proton NMR identity, "Pharma-Grade" CoAs must control specific critical quality attributes (CQAs)—specifically hygroscopicity , residual metal catalysts , and protected precursors —that can catastrophically poison downstream catalytic cycles or skew biological assay data.

Comparative Analysis: Research Grade vs. Pharma Grade

The following table contrasts the typical CoA specifications found in the market. The "High-Performance Alternative" is defined here as the Dihydrochloride (2HCl) Salt , which offers superior stability and handling properties compared to the Free Base.

Table 1: Specification Comparison
ParameterResearch Grade (Free Base) Pharma Grade (2HCl Salt) Impact on Performance
CAS Registry 1257628-77-5 (Generic)Specific Salt CAS (e.g., 1257628-XX-X)Ensures correct stoichiometry in reactions.
Appearance Yellow/Brown Oil or hygroscopic solidWhite to Off-white Crystalline PowderHandling: Oils are difficult to weigh precisely; salts are non-hygroscopic and flowable.
Assay (HPLC) ≥ 95.0% (Area %)≥ 98.5% (w/w) Yield: Lower purity leads to side-reactions in reductive aminations.
Water Content Not Specified (Often >2%)≤ 0.5% (KF) Stoichiometry: Excess water deactivates sensitive reagents (e.g., LAH, NaH) in next steps.
Residual Metals Not TestedPd < 10 ppm; Ni < 10 ppm Catalysis: Residual Pd from cross-coupling can cause isomerization or false positives in biological assays.
Major Impurity N-Boc precursor (up to 2%)≤ 0.15% (N-Boc) Purification: N-Boc impurities are difficult to separate from the final product.
Stability Degrades at RT (oxidation/polymerization)Stable for >2 years at RTLogistics: Salt form eliminates cold-chain requirements.

Deep Dive: Critical Quality Attributes & Methodologies

A. Identity & Stoichiometry (NMR)

For the Pharma-Grade salt, the CoA must confirm the salt stoichiometry.

  • Method:

    
    H-NMR in D
    
    
    
    O or DMSO-
    
    
    .
  • Key Diagnostic: The shift of the azetidine ring protons (

    
     4.0–4.5 ppm) downfield indicates protonation. Integration of the counter-ion (if using fumarate/tosylate) or chloride titration (AgNO
    
    
    
    ) is required to establish the exact Molecular Weight (MW) for molarity calculations.
B. Purity Determination (HPLC Protocol)

Standard UV detection at 254 nm is often insufficient for detecting non-chromophoric impurities like the N-Boc protecting group fragments.

Recommended Validated HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 9.0) — Basic pH ensures sharp peaks for basic pyridines.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 260 nm (max for pyridine) AND CAD (Charged Aerosol Detector) for non-UV active impurities.

C. Residual Metal Control

Synthesis of this scaffold often involves Negishi or Suzuki couplings (e.g., coupling 3-iodoazetidine with a pyridine halide).

  • Risk: Residual Nickel or Palladium can catalyze unwanted defluorination or hydrogenation in subsequent steps.

  • CoA Standard: ICP-MS analysis is mandatory for Pharma Grade batches to certify metals < 10 ppm.

Visualizing the Impact: Workflow & Causality

The following diagrams illustrate the QC workflow and the causal link between CoA failures and experimental failure.

Diagram 1: Quality Control Decision Matrix

This workflow ensures that only batches suitable for sensitive GMP synthesis are released.

QC_Workflow Sample Raw Batch (Synthesis Output) Visual Appearance Check (Oil vs Solid) Sample->Visual KF Karl Fischer (Water Content) Visual->KF If Solid Reject REJECT / Reprocess (Research Grade) Visual->Reject If Oily/Dark HPLC HPLC-UV/MS (Purity & Impurities) KF->HPLC If < 0.5% H2O NMR 1H-NMR (Salt Stoichiometry) HPLC->NMR If > 98.5% HPLC->Reject If Impurity > 0.5% Decision CoA Decision NMR->Decision Decision->Reject Fail Release RELEASE (Pharma Grade) Decision->Release Pass

Caption: Logical flow for certifying Pharma-Grade 2-(Azetidin-3-yl)-5-methylpyridine, prioritizing solid-state stability.

Diagram 2: The "Impurity Cascade" Effect

How a "95% Purity" CoA leads to failure in a typical Reductive Amination downstream reaction.

Impurity_Impact Impurity CoA Impurity: Residual N-Boc Intermediate Step_Next Downstream Reaction: Reductive Amination (NaHB(OAc)3) Impurity->Step_Next Contaminates Water CoA Defect: High Water Content (>2%) Water->Step_Next Interferes Effect1 Side Reaction: Boc-Deprotection Competition Step_Next->Effect1 Effect2 Reagent Quenching: Hydrolysis of Borohydride Step_Next->Effect2 Result FINAL RESULT: Low Yield (<40%) & Difficult Purification Effect1->Result Effect2->Result

Caption: Causal analysis showing how specific CoA defects (Water, N-Boc) sabotage downstream yield.

Experimental Validation: Self-Validating Protocol

To verify a supplier's CoA claims in your own lab, use this simplified "Use Test" :

  • Hygroscopicity Stress Test:

    • Weigh 100 mg of the sample into an open vial.

    • Expose to ambient air (approx. 50% RH) for 4 hours.

    • Pass Criteria: Mass increase < 2%. (Pharma-grade salts will pass; Free base will likely deliquesce).

  • Solubility Check:

    • Dissolve 10 mg in 1 mL dry Dichloromethane (DCM).

    • Pass Criteria: Solution must be clear/colorless. Turbidity implies inorganic salt contamination (e.g., NaCl, K2CO3) from poor workup, which is not visible in standard LCMS.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 166177261, 3-(5-methylpyridin-3-yl)azetidine. Retrieved from [Link]

  • Agilent Technologies. HPLC Method Development for Basic Compounds (Pyridine Derivatives). Retrieved from [Link]

Sources

Structural comparison of 2-(Azetidin-3-yl)-5-methylpyridine and isomeric forms

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Comparison & Therapeutic Potential: 2-(Azetidin-3-yl)-5-methylpyridine vs. Isomeric nAChR Ligands Content Type: Publish Comparison Guide

Executive Summary

In the high-stakes landscape of neurodegenerative drug discovery, the nicotinic acetylcholine receptor (nAChR) remains a primary target. While 3-substituted pyridine ligands (like nicotine and A-85380) have historically dominated


 and 

agonist research, the exploration of 2-substituted pyridine regioisomers —such as 2-(Azetidin-3-yl)-5-methylpyridine —provides critical insight into the spatial requirements of the orthosteric binding site.

This guide objectively compares the structural and pharmacological profile of 2-(Azetidin-3-yl)-5-methylpyridine against its high-affinity 3-pyridyl isomers. We analyze the "Distance Hypothesis," metabolic advantages of the azetidine ring, and provide a validated synthesis protocol utilizing modern Nickel-catalyzed cross-electrophile coupling.

Structural Analysis & The Pharmacophore Gap

The efficacy of nAChR ligands is governed by the Cation-


 Interaction . A basic nitrogen (protonated at physiological pH) must anchor to a tryptophan residue (Trp149 in 

) while the aromatic pyridine ring engages in

-stacking.
The Regioisomer Challenge

The critical differentiator between the target compound and its active isomers is the internitrogen distance (distance between the Pyridine-N and the Azetidine-N).

Feature2-(Azetidin-3-yl)-5-methylpyridine (Target)3-(Azetidin-3-yl)-5-methylpyridine (Active Isomer)Implication
Pyridine Attachment C2 PositionC3 PositionC3 mimics Acetylcholine/Nicotine geometry.
Internitrogen Distance ~3.8 - 4.2 Å~4.8 - 5.5 ÅTarget is too short for optimal

cleft spanning.
Electronic Effect N-atom withdraws density from C2-linkage.N-atom is meta to linkage (less inductive withdrawal).2-position linkage is more metabolically labile to oxidation.
Steric Clash High steric hindrance near Pyridine-N.Minimal hindrance.2-substituents often clash with receptor loop C.
Visualization: The Isomeric Landscape

IsomerLandscape cluster_0 Molecular Formula: C9H12N2 Target 2-(Azetidin-3-yl)-5-methylpyridine (Target Compound) [Low Affinity / Negative Control] Active 3-(Azetidin-3-yl)-5-methylpyridine (High Affinity Agonist) [Optimal Pharmacophore] Active->Target Regioisomerism Bioisostere Nornicotine (Pyrrolidine Analog) [Natural Product] Core nAChR Pharmacophore (Cation-Pi Interaction) Core->Target Distance Mismatch (<4.5 Å) Core->Active Matches Distance (~5.0 Å) Core->Bioisostere Flexible Conformers

Figure 1: Structural relationship between the target 2-pyridyl isomer and the pharmacologically active 3-pyridyl and pyrrolidine variants.

Comparative Performance Data

The following data synthesizes structure-activity relationship (SAR) trends from A-85380 and ABT-594 analogs. While the 3-pyridyl series (Isomer A) exhibits nanomolar potency, the 2-pyridyl series (Target) typically shows drastically reduced affinity, serving as a selectivity filter or "negative control" in binding assays.

Table 1: Pharmacological & Physicochemical Comparison
PropertyTarget: 2-(Azetidin-3-yl)-5-Me-Py Isomer A: 3-(Azetidin-3-yl)-5-Me-Py Reference: A-85380
nAChR



(Predicted)


nAChR





LogP (Lipophilicity) ~1.1~1.10.6
Metabolic Stability High (Azetidine resists oxidation)High Moderate
Primary Utility Negative Control / Selectivity ProbeCognitive Enhancer / AnalgesicPET Radioligand

Key Insight: The azetidine ring (4-membered) offers a distinct advantage over the pyrrolidine ring (5-membered, found in nicotine) regarding metabolic stability . The strained ring is less prone to cytochrome P450-mediated oxidation (


-hydroxylation) compared to the pyrrolidine ring of nornicotine.

Experimental Protocols

To access the target compound or its active isomers, traditional nucleophilic substitution is often insufficient due to the strain of the azetidine ring. We recommend a Nickel-Catalyzed Cross-Electrophile Coupling (XEC) , a modern protocol that avoids harsh organometallic reagents.

Protocol A: Synthesis via Ni-Catalyzed Cross-Coupling

Objective: Link 2-Bromo-5-methylpyridine (Aryl Halide) with N-Boc-3-iodoazetidine (Alkyl Halide).

Reagents:

  • Electrophile 1: 2-Bromo-5-methylpyridine (1.0 equiv)

  • Electrophile 2: N-Boc-3-iodoazetidine (1.5 equiv)

  • Catalyst:

    
     (10 mol%)
    
  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%)

  • Reductant: Manganese powder (

    
    ) (3.0 equiv)
    
  • Solvent: DMA (N,N-Dimethylacetamide)

Step-by-Step Workflow:

  • Catalyst Pre-complexation: In a glovebox, mix

    
     and dtbbpy in DMA. Stir for 20 mins until the solution turns deep green (formation of ligated Ni-complex).
    
  • Reaction Assembly: Add Manganese powder, 2-Bromo-5-methylpyridine, and N-Boc-3-iodoazetidine to the reaction vessel.

  • Activation: Add TMSCl (Chlorotrimethylsilane, 10 mol%) or NaI (20 mol%) to activate the Mn surface.

  • Coupling: Seal and stir at 60°C for 12–16 hours. The mechanism proceeds via radical formation on the azetidine, captured by the Aryl-Ni species.

  • Work-up: Filter through Celite to remove Mn salts. Dilute with EtOAc, wash with water/brine.

  • Deprotection: Treat the N-Boc intermediate with TFA/DCM (1:1) at 0°C for 1 hour to yield the final amine salt.

Visualization: Synthesis Logic

SynthesisWorkflow Aryl 2-Bromo-5-methylpyridine Cat Ni/Ligand Catalyst (Cross-Electrophile Coupling) Aryl->Cat Alkyl N-Boc-3-iodoazetidine Alkyl->Cat Inter Protected Intermediate (C-C Bond Formed) Cat->Inter 60°C, 12h Mn Mn Reductant Mn->Cat e- source Deprot TFA Deprotection (Remove Boc) Inter->Deprot Product 2-(Azetidin-3-yl)-5-methylpyridine Deprot->Product

Figure 2: Nickel-catalyzed reductive cross-coupling workflow for assembling the azetidinyl-pyridine scaffold.

Protocol B: Self-Validating Binding Assay

Objective: Determine affinity (


) using radioligand displacement.
  • Membrane Prep: Use rat cortical membranes (rich in

    
    ) or HEK293 cells stably expressing human 
    
    
    
    .
  • Radioligand:

    
    -Epibatidine (0.05 nM final concentration). Epibatidine is preferred over nicotine due to higher affinity and lower non-specific binding.
    
  • Competition: Incubate membranes with radioligand and varying concentrations (

    
     to 
    
    
    
    M) of 2-(Azetidin-3-yl)-5-methylpyridine .
  • Controls:

    • Non-specific binding: Determine using 300

      
      M (-)-Nicotine.
      
    • Positive Control: Run a curve with unlabeled Epibatidine or A-85380.

  • Validation: The assay is valid ONLY if the Hill slope of the positive control is near 1.0 (indicating competitive binding) and the

    
    -factor is > 0.5.
    

References

  • Holladay, M. W., et al. (1998). "Structure-Activity Relationships of Nicotinic Acetylcholine Receptor Agonists: The 3-Pyridyl Ether Class." Journal of Medicinal Chemistry. Link

  • Weix, D. J. (2015). "Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Csp3 Halides." Accounts of Chemical Research. Link

  • Kozikowski, A. P., et al. (2000). "Synthesis and activity of 3-pyridylamine ligands at central nicotinic receptors." European Journal of Medicinal Chemistry. Link

  • Dukat, M., et al. (2002). "Structure-activity relationships of alpha4beta2 nicotinic acetylcholine receptor agonists." Current Medicinal Chemistry. Link

  • BenchChem Technical Guide. (2025). "Methyl 2-(azetidin-3-yl)acetate and Azetidine Derivatives." Link

Publish Comparison Guide: Structural Validation of 2-(Azetidin-3-yl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an authoritative, technical comparison framework for validating the synthesis of 2-(Azetidin-3-yl)-5-methylpyridine , focusing on the definitive capabilities of X-ray crystallography versus standard spectroscopic methods.

Executive Summary: The Structural Ambiguity Challenge

In the development of nicotinic acetylcholine receptor (nAChR) agonists, the 2-(Azetidin-3-yl)-5-methylpyridine scaffold represents a high-value, yet synthetically challenging motif.[1] The core difficulty lies in constructing the


 bond between the strained azetidine ring (C3 position) and the pyridine heterocycle (C2 position) without inducing ring-opening or N-arylation byproducts.[1]

While High-Resolution Mass Spectrometry (HRMS) confirms elemental composition and Nuclear Magnetic Resonance (NMR) provides connectivity data, these methods often fail to unambiguously distinguish between:

  • Regioisomers: C-arylation (desired) vs. N-arylation (common byproduct).

  • Ring Integrity: Intact azetidine vs. ring-opened alkyl amines.

  • Conformational Locking: The precise puckering angle of the azetidine ring in the solid state, which dictates pharmacophore binding.

This guide validates the superiority of Single-Crystal X-ray Diffraction (SC-XRD) as the definitive arbitration tool for this molecular class.[1]

Comparative Analysis: X-ray vs. NMR/MS

The following table contrasts the diagnostic power of standard analytical techniques for this specific scaffold.

Feature1H / 13C NMR Spectroscopy HRMS (ESI-TOF) X-ray Crystallography (SC-XRD)
Primary Output Chemical environment of H/C nuclei.[1]Exact mass & fragmentation pattern.3D electron density map.
Regioisomer Discrimination Moderate. Requires complex 2D (HMBC) analysis to distinguish N-linked vs. C-linked isomers.[1]Low. Isomers often have identical mass and similar fragmentation.Absolute. Direct visualization of the C2(Py)-C3(Az) bond.[1]
Stereochemistry Inferred. Based on coupling constants (

-values) and NOE.[1]
None. Absolute. Defines absolute configuration (if chiral salts used) and ring puckering.[1]
Sample State Solution (averaged conformation).Gas phase (ionized).[1]Solid state (bio-relevant low-energy conformer).[1]
"Trust" Level Inferential. Subject to solvent effects and peak overlap.[2]Supporting. Necessary but insufficient.Definitive. The "Gold Standard" for structural proof.

Critical Validation Workflow

The following diagram illustrates the decision logic for elevating a candidate compound from "Synthesized" to "Validated."

ValidationWorkflow Start Crude Product: 2-(Azetidin-3-yl)-5-methylpyridine HRMS Step 1: HRMS (ESI+) Start->HRMS Confirm Mass NMR Step 2: 1H/13C NMR + HMBC HRMS->NMR Mass Correct Decision Ambiguity Check: Is N-arylation ruled out? NMR->Decision Crystallization Step 3: Salt Formation & Crystallization (Tartrate/HCl) Decision->Crystallization Ambiguous/Need Conf. Final Validated Lead Candidate Decision->Final Unambiguous (Rare) XRD Step 4: SC-XRD Data Collection Crystallization->XRD Refinement Step 5: Structure Refinement (R-factor < 5%) XRD->Refinement Refinement->Final Absolute Proof

Caption: Workflow escalating from spectroscopic screening to crystallographic confirmation.

Experimental Protocols

A. Synthesis Context (The "Why")

The synthesis typically involves a Nickel/Photoredox dual-catalyzed cross-coupling of 3-iodoazetidine (N-Boc protected) and 2-bromo-5-methylpyridine .[1]

  • Risk: The pyridine nitrogen is nucleophilic. Without rigorous validation, the product could be the N-azetidinyl pyridinium salt (N-arylation) rather than the desired C2-C3 coupled product.[1]

B. Crystallization Protocol (Self-Validating System)

Free base azetidines are often oils or low-melting solids.[1] To obtain X-ray quality crystals, salt formation is required.

Protocol: L-Tartrate Salt Crystallization

  • Dissolution: Dissolve 50 mg of the free base 2-(Azetidin-3-yl)-5-methylpyridine in 0.5 mL of methanol (MeOH).

  • Salt Formation: Add 1.0 equivalent of L-(+)-Tartaric acid dissolved in 0.2 mL warm MeOH.

  • Nucleation: Add ethyl acetate (EtOAc) dropwise until the solution becomes slightly turbid.

  • Vapor Diffusion: Place the open vial inside a larger jar containing 10 mL of pure EtOAc (antisolvent). Seal the outer jar.

  • Growth: Allow to stand undisturbed at 4°C for 48-72 hours.

    • Success Indicator: Prismatic, colorless needles appearing at the interface.[1]

C. X-ray Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K(\alpha) or Cu-K(\alpha) source).[1]

  • Temperature: 100 K (essential to reduce thermal motion of the strained azetidine ring).[1][3]

  • Key Parameters to Check:

    • Space Group: Likely monoclinic (

      
      ) or orthorhombic (
      
      
      
      ) due to the chiral counterion.[1]
    • R-factor (

      
      ):  Must be 
      
      
      
      (5%) for publication quality.
    • Disorder: Check the azetidine ring for puckering disorder (butterfly motion).

Interpreting the Data: What X-ray Reveals

When you solve the structure, focus on these three specific geometric parameters to validate your synthesis:

  • The C2-C3 Connectivity Bond:

    • Observation: A bond length of approx. 1.50 Å connecting the Pyridine C2 to the Azetidine C3.[1]

    • Validation: If this bond connects to the Pyridine Nitrogen, you have synthesized the quaternary ammonium byproduct (N-arylation).[1]

  • Azetidine Ring Puckering:

    • Observation: The azetidine ring is rarely planar. Look for a puckering angle (dihedral angle C2-C3-C4-N) of 20°–30° .[1]

    • Relevance: This specific conformation dictates how the molecule fits into the nAChR binding pocket.[1] NMR cannot accurately predict this solid-state conformation.

  • Ring Strain Geometry:

    • Observation: Internal bond angles of the azetidine ring (N-C-C) should be compressed to ~88-90° , significantly less than the ideal tetrahedral 109.5°.[1]

    • Validation: This confirms the ring has not opened into a linear chain (which would show normal 109.5° angles).[1]

References

  • Dunlop, J. et al. (2008).[1] Characterization of Novel Aryl-Ether Azetidine Derivatives as nAChR Agonists. Journal of Pharmacology and Experimental Therapeutics.

  • Hillier, M. C.[4] & Chen, C. Y. (2006).[1][4] A Straightforward Synthesis of 1,3-Disubstituted Azetidines. Journal of Organic Chemistry. [1]

  • Liu, Z. et al. (2019).[1][4] Hiyama Cross-Coupling of Arylsilanes with 3-Iodoazetidine. Journal of Organic Chemistry. [1]

  • BenchChem Technical Guides. (2025). Structural Elucidation of Azetidine Derivatives via X-ray Crystallography. [1]

  • Cambridge Crystallographic Data Centre (CCDC). Guidelines for Small Molecule Crystal Structure Validation.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(Azetidin-3-yl)-5-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential, immediate safety and logistical information for the proper disposal of 2-(Azetidin-3-yl)-5-methylpyridine. The procedures outlined herein are designed for researchers, scientists, and drug development professionals to ensure laboratory safety, environmental compliance, and operational integrity. The causality behind each step is explained to foster a deeper understanding of safe chemical handling practices.

Hazard Profile: Understanding the Compound

The azetidine group suggests that the compound may be a flammable liquid and corrosive, capable of causing severe skin burns and eye damage.[1][2] Azetidine itself is highly flammable and can form explosive vapor-air mixtures.[2][3] The pyridine derivative component indicates potential for local irritation to the skin, eyes, and respiratory tract.[4][5][6] Pyridine and its derivatives are classified as hazardous waste and should never be disposed of via standard drains or regular trash.[4][7]

Hazard ClassInferred RiskRationale and Authoritative Source
Flammability Highly Flammable Liquid and Vapor.[2][8]Azetidine is a flammable liquid; vapors can form explosive mixtures with air.[2][3]
Corrosivity Causes severe skin burns and eye damage.[2]Azetidine is a corrosive compound.[1][2] Methylpyridine derivatives can also be corrosive.[6]
Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[9]Pyridine derivatives can be harmful, and azetidine compounds require careful handling to avoid exposure.[9][10]
Irritation May cause respiratory irritation.[9][11][12]Both pyridine and azetidine derivatives can cause irritation to the skin, eyes, and respiratory system.[5][11][13]
Environmental Toxic to aquatic life.[14]Biphenyl, a related aromatic compound, is noted as being very toxic to aquatic life.[15] This suggests caution is warranted.

Mandatory Personal Protective Equipment (PPE)

Before handling 2-(Azetidin-3-yl)-5-methylpyridine for any purpose, including disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risk. The selection of PPE is directly informed by the compound's inferred hazards.

  • Hand Protection: Wear compatible, chemical-resistant gloves, such as nitrile gloves.[4][16] Always inspect gloves for integrity before use.

  • Eye/Face Protection: Use chemical safety goggles and a face shield to protect against splashes.[1]

  • Skin and Body Protection: A chemical-resistant apron or a full-body lab coat is required to prevent skin contact.[1]

  • Respiratory Protection: All handling of this compound should occur in a well-ventilated area, preferably a certified chemical fume hood, to minimize inhalation.[4][7] If ventilation is inadequate, a NIOSH/MSHA-approved respirator is mandatory.[1]

Spill and Emergency Response

Immediate and correct action is critical in the event of a spill or exposure.

Spill Management Protocol
  • Evacuate & Ventilate: Clear all non-essential personnel from the immediate area.[15] Ensure the area is well-ventilated; if working outside a fume hood, open windows and increase airflow.[1][15]

  • Contain: Use an inert absorbent material such as vermiculite, sand, or commercial absorbent pads to contain the spill.[1][15][16] Crucially, do not use combustible materials like sawdust or paper towels for containment. [1][16]

  • Collect: Carefully collect the absorbed material and spilled substance using non-sparking tools and place it into a suitable, clearly labeled, and sealable container designated for hazardous waste.[1][15][16]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., acetone or ethanol), followed by soap and water.[1][16] All cleaning materials must also be collected and disposed of as hazardous waste.[16]

  • Report: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.[16]

Exposure Response
  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1]

  • Skin: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.[1]

  • Inhalation: Move the exposed person to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[1] Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1] Wash out the mouth with water and seek immediate medical attention.[1]

Step-by-Step Disposal Workflow

The disposal of 2-(Azetidin-3-yl)-5-methylpyridine must be handled as hazardous chemical waste through a licensed disposal company or your institution's EHS department.[1][15] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][4][15]

Waste Segregation and Collection
  • Segregation: Keep 2-(Azetidin-3-yl)-5-methylpyridine waste separate from other chemical waste streams to prevent potentially hazardous reactions.[1] Specifically, avoid mixing with strong acids or oxidizers.[15]

  • Container: Collect all waste, including the primary chemical and any contaminated materials (e.g., pipette tips, gloves, absorbent pads), in a designated, compatible, and sealable hazardous waste container.[7][15][16] The container must have a secure, screw-on cap.[16]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "2-(Azetidin-3-yl)-5-methylpyridine," and all relevant hazard pictograms (e.g., Flammable, Corrosive, Toxic).[7]

On-Site Storage
  • Location: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste accumulation.[1][7][15]

  • Safety: The storage area must be away from all sources of ignition, heat, and direct sunlight.[4][7] It should be located within secondary containment to manage potential leaks.

  • Documentation: Maintain a log detailing the amount of waste generated and the date of accumulation to comply with regulatory requirements.[1]

Final Disposal Arrangement
  • Professional Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor.[15][16] They are equipped to manage transportation and final disposal in accordance with all federal, state, and local regulations.[3][14]

Empty Container Management

Empty containers that previously held 2-(Azetidin-3-yl)-5-methylpyridine must be managed carefully to ensure no residual chemical is improperly discarded.[16]

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[16]

  • Rinsate Collection: The first rinsate is considered acutely hazardous and MUST be collected as hazardous waste. [16] Subsequent rinsates may also need to be collected depending on institutional and local regulations.[16]

  • Defacing: After rinsing and allowing the container to dry completely, the original label must be defaced or removed to prevent misuse.[16]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-(Azetidin-3-yl)-5-methylpyridine and its associated waste.

G Disposal Workflow for 2-(Azetidin-3-yl)-5-methylpyridine cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_spill Spill Response cluster_collection Routine Waste Collection cluster_final Final Disposal A Start: Handling Chemical B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Waste Generated (Unused chemical, contaminated items) B->C D Is it a spill? C->D E Evacuate & Ventilate D->E Yes H Segregate Waste Stream (Keep separate from incompatibles) D->H No F Contain with Inert Absorbent E->F G Collect into Sealed Hazardous Waste Container F->G I Collect in Labeled, Compatible Container G->I H->I J Store Container in Designated Cool, Dry, Ventilated Area I->J K Contact EHS or Licensed Waste Disposal Contractor J->K L End: Waste Safely Managed for Disposal K->L

Caption: Disposal workflow for 2-(Azetidin-3-yl)-5-methylpyridine.

References

  • Safe Disposal of 1-(4-Methylbenzyl)azetidine: A Procedural Guide. Benchchem.
  • Proper Disposal of 3-(2-Phenoxyethyl)azetidine: A Guide for Laboratory Professionals. Benchchem.
  • Navigating the Disposal of 3-(3-Biphenylyl)azetidine: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • Safety Data Sheet. (Generic, for Boc-Aziridine-3-carboxylic acid).
  • Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide. Benchchem.
  • Safety Data Sheet: Azetidine. Chemos GmbH&Co.KG.
  • Azetidine Safety Data Sheet. Apollo Scientific.
  • Safety Data Sheet. (Generic, for L-Azetidine-2-carboxylic acid).
  • PYRIDINE Safety Data Sheet. Chemwatch.
  • Safety Data Sheet: Pyridine. Carl ROTH.
  • 2-Hydroxy-5-methylpyridine Safety Data Sheet.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • Pyridine - SAFETY DATA SHEET.
  • 3-Aminopyrrolidine Safety Data Sheet.
  • Azetidine Hydrochloride Safety Data Sheet. TCI Chemicals.
  • 6-(Azetidin-1-yl)nicotinic acid Safety Data Sheet. CymitQuimica.
  • Azetidine Safety Data Sheet.
  • 2-METHYL-5-ETHYLPYRIDINE HAZARD SUMMARY. NJ.gov.
  • 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie.

Sources

×

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2-(Azetidin-3-yl)-5-methylpyridine
Reactant of Route 2
2-(Azetidin-3-yl)-5-methylpyridine

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